NSC309401
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
7-[(4-aminophenyl)methyl]pyrrolo[3,2-f]quinazoline-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6/c18-11-3-1-10(2-4-11)9-23-8-7-12-14(23)6-5-13-15(12)16(19)22-17(20)21-13/h1-8H,9,18H2,(H4,19,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEWNMFMWDBAKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CC3=C2C=CC4=C3C(=NC(=N4)N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
750522-61-3 | |
| Record name | 7-((4-Aminophenyl)methyl)-7H-pyrrolo(3,2-f)quinazoline-1,3-diamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0750522613 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-((4-AMINOPHENYL)METHYL)-7H-PYRROLO(3,2-F)QUINAZOLINE-1,3-DIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24Q59DBC8I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
No Publicly Available Data on the Mechanism of Action for NSC309401
Despite a comprehensive search of scientific literature and clinical trial databases, no specific information is publicly available regarding the mechanism of action, preclinical studies, or clinical trials for the compound designated NSC309401.
Efforts to retrieve data on this compound's molecular targets, effects on cellular signaling pathways, and any associated quantitative data (such as IC50 or Ki values) from peer-reviewed publications, patent filings, or public trial registries have been unsuccessful. The search results did not yield any documents directly pertaining to a compound with this specific identifier.
Consequently, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create diagrams of signaling pathways related to this compound at this time. The absence of information suggests that this compound may be a very early-stage compound with no published research, a misidentified compound number, or a designation that is not yet in the public domain.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult proprietary internal research databases or await potential future publications or presentations from the originating institution or company.
Unveiling the Inhibition of E. coli Dihydrofolate Reductase by NSC309401: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the inhibitory action of NSC309401 on Escherichia coli Dihydrofolate Reductase (DHFR). Designed for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, detailed experimental methodologies, and visual representations of the underlying biochemical processes.
Core Inhibition Data
This compound has been identified as a potent, slow-onset, and tight-binding inhibitor of E. coli DHFR.[1][2] As a substrate analogue of dihydrofolate, this diaminopyrroloquinazoline compound competitively inhibits the enzyme at the dihydrofolate binding site.[1][2] Notably, its binding is contingent upon the prior binding of the cofactor NADPH to the enzyme.[1][2] The mechanism of inhibition involves an initial rapid formation of an enzyme-NADPH-inhibitor complex, which then undergoes a slow isomerization to a more tightly bound state.[2]
| Parameter | Value | Reference |
| Inhibition Type | Slow-onset, tight-binding, competitive with dihydrofolate | [1][2] |
| Binding Dependence | Requires NADPH-bound enzyme form | [1] |
| Drug Residence Time | ~8.5 minutes | [2] |
| Dissociation Rate Constant (k_off) | 0.118 min⁻¹ | [2] |
| Observed Inhibition at 1mM | Almost complete | [1] |
Visualizing the Mechanism and Workflow
To elucidate the complex interactions and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Caption: Inhibition of the E. coli DHFR catalytic cycle by this compound.
Caption: Experimental workflow for determining the IC50 of this compound against E. coli DHFR.
Experimental Protocols
The following provides a detailed methodology for a representative E. coli DHFR inhibition assay.
Materials and Reagents
-
Assay Buffer: 50 mM potassium phosphate, pH 7.0, containing 1 mM EDTA.
-
Enzyme: Purified recombinant E. coli Dihydrofolate Reductase (DHFR).
-
Cofactor: NADPH, prepared fresh in assay buffer.
-
Substrate: Dihydrofolate (DHF), prepared fresh and protected from light.
-
Inhibitor: this compound, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.
-
Equipment: UV-visible spectrophotometer or microplate reader capable of reading absorbance at 340 nm.
Steady-State Inhibition Assay Protocol
-
Reaction Mixture Preparation: In a suitable reaction vessel (e.g., a quartz cuvette or a 96-well microplate), combine the assay buffer, a final concentration of 100 µM NADPH, and the desired concentration of this compound.
-
Enzyme Addition and Pre-incubation: Add E. coli DHFR to the reaction mixture to a final concentration of 5-10 nM. Incubate the mixture for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 25°C) to allow for the binding of NADPH and the inhibitor to the enzyme. This pre-incubation is crucial for slow-onset inhibitors like this compound.
-
Reaction Initiation: Initiate the enzymatic reaction by adding DHF to a final concentration equivalent to its K_m value (typically in the low micromolar range for E. coli DHFR).
-
Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm over time. This corresponds to the oxidation of NADPH to NADP⁺. Record data at regular intervals (e.g., every 5-10 seconds) for a total duration of 3-5 minutes.
-
Data Analysis:
-
Calculate the initial velocity (rate of reaction) from the linear portion of the absorbance vs. time plot for each inhibitor concentration.
-
Determine the percentage of inhibition for each this compound concentration relative to a control reaction with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve using non-linear regression analysis to determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the DHFR activity.
-
This technical guide serves as a foundational resource for understanding and investigating the inhibition of E. coli DHFR by this compound. The provided data, visualizations, and protocols are intended to facilitate further research and development in the field of novel antibacterial agents.
References
- 1. Insights into the slow-onset tight-binding inhibition of Escherichia coli Dihydrofolate Reductase: detailed mechanistic characterization of Pyrrolo [3,2-f] quinazoline-1,3-diamine and its derivatives as novel tight-binding inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Space of Escherichia coli Dihydrofolate Reductase Inhibitors: New Approaches for Discovering Novel Drugs for Old Bugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Binding Affinity of NSC309401 to Dihydrofolate Reductase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and several amino acids, making DHFR a well-established therapeutic target for antimicrobial and anticancer agents. Inhibition of DHFR disrupts DNA synthesis and cellular proliferation. This technical guide focuses on the binding affinity of the compound NSC309401 to Escherichia coli (E. coli) dihydrofolate reductase.
This compound: A Potent Inhibitor of E. coli DHFR
This compound has been identified as a potent inhibitor of E. coli dihydrofolate reductase. The compound demonstrates significant binding affinity, as evidenced by its low nanomolar inhibition constant and dissociation constant.
Data Presentation: Quantitative Binding Affinity
The following table summarizes the reported quantitative data for the binding affinity of this compound to E. coli DHFR.
| Parameter | Value | Target Enzyme |
| IC50 | 189 nM | E. coli Dihydrofolate Reductase |
| Kd | 14.57 nM | E. coli Dihydrofolate Reductase |
IC50 (Half maximal inhibitory concentration): Indicates the concentration of this compound required to inhibit 50% of the E. coli DHFR enzymatic activity.
Kd (Dissociation constant): Represents the equilibrium constant for the dissociation of the this compound-DHFR complex, providing a measure of the binding affinity. A lower Kd value signifies a stronger binding affinity.
Experimental Protocols
While the specific experimental protocols used to generate the binding affinity data for this compound are not detailed in the publicly available literature, this section outlines a general methodology for determining the inhibition constant (Ki) and IC50 of a compound against DHFR. This protocol is based on standard enzymatic assays.
General Protocol for DHFR Enzyme Inhibition Assay
Objective: To determine the IC50 and Ki of an inhibitor against DHFR.
Principle: The enzymatic activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+. The presence of an inhibitor will reduce the rate of this reaction.
Materials:
-
Purified E. coli dihydrofolate reductase (DHFR)
-
Dihydrofolate (DHF), substrate
-
NADPH, cofactor
-
This compound (or other test inhibitor)
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5, containing 1 mM DTT)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DHFR in assay buffer.
-
Prepare a stock solution of DHF in assay buffer. The concentration should be determined based on the known Km of DHFR for DHF.
-
Prepare a stock solution of NADPH in assay buffer. The concentration should be saturating.
-
Prepare a serial dilution of this compound in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
DHFR enzyme solution
-
Varying concentrations of this compound (or vehicle control)
-
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes) to allow for inhibitor binding.
-
-
Initiation of Reaction:
-
To initiate the enzymatic reaction, add a solution containing DHF and NADPH to each well.
-
-
Data Acquisition:
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 15 seconds) for a set duration (e.g., 5-10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH oxidation) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of DHFR inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the mechanism of inhibition is competitive.
-
Visualizations
Mechanism of DHFR Inhibition
The following diagram illustrates the central role of DHFR in the folate pathway and how inhibitors like this compound disrupt this process.
Caption: Mechanism of Dihydrofolate Reductase (DHFR) inhibition by this compound.
Experimental Workflow for DHFR Inhibitor Screening
This diagram outlines a typical workflow for identifying and characterizing DHFR inhibitors.
In-Depth Technical Guide to NSC309401: A Potent Dihydrofolate Reductase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC309401 is a potent inhibitor of Escherichia coli dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway essential for DNA synthesis and cell proliferation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for assessing its inhibitory mechanism and cellular effects are also presented, along with visualizations of key pathways and workflows to support further research and development.
Chemical Structure and Properties
This compound has been identified as 7-[(4-aminophenyl)methyl]-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine . This compound belongs to the pyrroloquinazoline class of molecules.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 7-[(4-aminophenyl)methyl]-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine | PubChem |
| Molecular Formula | C₁₇H₁₆N₆ | PubChem[1] |
| Molecular Weight | 304.35 g/mol | PubChem[1] |
| Canonical SMILES | C1=CC(=CC=C1CN2C=C3C(=C2)C=C4C(=C3)N=C(N=C4N)N)N | PubChem |
| CAS Number | 867339-61-7 | PubChem |
| Appearance | Solid (presumed) | Inferred |
| Solubility | Information not available | |
| pKa | Information not available | |
| LogP | Information not available |
Biological Activity and Mechanism of Action
This compound is a highly potent inhibitor of E. coli dihydrofolate reductase (DHFR). DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor in the synthesis of purines, thymidylate, and certain amino acids.[2][3] By inhibiting DHFR, this compound disrupts DNA synthesis and repair, leading to cell death.
Table 2: Biological Activity of this compound against E. coli DHFR
| Parameter | Value | Source |
| IC₅₀ | 189 nM | Amsbio[2] |
| Kᵢ | 7.42 ± 0.92 nM | Srinivasan et al.[3] |
| Kₔ | 14.57 nM | Amsbio[2] |
The inhibitory mechanism of this compound against E. coli DHFR is characterized as slow-onset, tight-binding inhibition .[3] This indicates that the inhibitor binds to the enzyme in a time-dependent manner, forming a stable enzyme-inhibitor complex. It acts as a competitive inhibitor with respect to the substrate, dihydrofolic acid (DHF), and an uncompetitive inhibitor with respect to the cofactor, NADPH.[3] This uncompetitive inhibition pattern suggests that this compound has a significantly higher affinity for the enzyme-NADPH binary complex.[3]
Signaling Pathway
The inhibition of DHFR by this compound directly impacts the folate metabolism pathway, which is central to nucleotide biosynthesis.
Caption: Inhibition of DHFR by this compound blocks THF synthesis, disrupting DNA replication and leading to bacterial cell death.
Experimental Protocols
DHFR Enzyme Inhibition Assay (Spectrophotometric Method)
This protocol is adapted from established methods for determining the inhibitory activity of compounds on DHFR. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate.
Materials:
-
96-well clear flat-bottom microplate
-
Multi-well spectrophotometer capable of kinetic measurements at 340 nm
-
DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Purified E. coli Dihydrofolate Reductase (DHFR) enzyme
-
Dihydrofolic acid (DHF) substrate
-
NADPH cofactor
-
This compound (dissolved in DMSO)
-
Deionized water
Procedure:
-
Reagent Preparation:
-
Prepare DHFR Assay Buffer and warm to room temperature.
-
Prepare stock solutions of NADPH (e.g., 20 mM) and DHF (e.g., 10 mM) in the assay buffer. Prepare fresh and protect DHF from light.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM) and create serial dilutions to the desired test concentrations in assay buffer.
-
Dilute the DHFR enzyme to a working concentration in ice-cold assay buffer.
-
-
Assay Setup (per well):
-
Add 2 µL of the diluted this compound or vehicle control (DMSO) to the appropriate wells.
-
Add diluted DHFR enzyme to each well (except for the background control).
-
Add DHFR Assay Buffer to bring the volume to 100 µL.
-
For the background control, add 100 µL of DHFR Assay Buffer without the enzyme.
-
-
NADPH Addition:
-
Prepare a diluted NADPH solution (e.g., 0.5 mM) from the stock.
-
Add 40 µL of the diluted NADPH to each well.
-
Mix gently and incubate at room temperature for 10-15 minutes, protected from light.
-
-
Initiation of Reaction:
-
Prepare a diluted DHF substrate solution.
-
Add 60 µL of the diluted DHF to each well to start the reaction. The final volume should be 200 µL.
-
-
Measurement:
-
Immediately begin measuring the absorbance at 340 nm in kinetic mode, with readings every 15-30 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (decrease in A340) for each well.
-
The percentage of inhibition is calculated as: [1 - (Rate of Sample / Rate of Enzyme Control)] * 100%.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Experimental Workflow Diagram
Caption: A streamlined workflow for determining the inhibitory potency of this compound on DHFR activity.
Conclusion
This compound is a potent and selective inhibitor of E. coli DHFR with a slow-onset, tight-binding mechanism of action. Its distinct chemical scaffold, a pyrrolo[3,2-f]quinazoline-1,3-diamine derivative, presents a promising starting point for the development of novel antibacterial agents. Further investigation into its physicochemical properties, in vivo efficacy, and safety profile is warranted to fully elucidate its therapeutic potential. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this compound and related compounds.
References
- 1. 7H-Pyrrolo(3,2-f)quinazoline-1,3-diamine, 7-((4-aminophenyl)methyl)- | C17H16N6 | CID 432465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Insights into the slow-onset tight-binding inhibition of Escherichia coli dihydrofolate reductase: detailed mechanistic characterization of pyrrolo [3,2-f] quinazoline-1,3-diamine and its derivatives as novel tight-binding inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights into the slow-onset tight-binding inhibition of Escherichia coli Dihydrofolate Reductase: detailed mechanistic characterization of Pyrrolo [3,2-f] quinazoline-1,3-diamine and its derivatives as novel tight-binding inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling NSC309401: A Technical Primer on its Discovery and Synthesis as a Dihydrofolate Reductase Inhibitor
For Immediate Release
This technical guide provides an in-depth overview of the discovery and synthesis of NSC309401, a potent inhibitor of Escherichia coli dihydrofolate reductase (DHFR). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the exploration of novel antifolate agents.
This compound has been identified as a member of the diaminopyrroloquinazoline class of compounds. Its inhibitory activity against DHFR, a crucial enzyme in the folate metabolic pathway, positions it as a compound of interest for further investigation in the development of antimicrobial agents.
Core Compound Data
The essential biological and chemical data for this compound are summarized below, providing a clear reference for its activity and properties.
| Property | Value | Reference |
| Target | Escherichia coli Dihydrofolate Reductase (DHFR) | |
| IC50 | 189 nM | |
| Dissociation Constant (Kd) | 14.57 nM | |
| Chemical Scaffold | 2H-Pyrrolo[3,2-f]quinazoline-2,4(3H)-diamine |
Discovery and Mechanism of Action
This compound was identified through screening programs aimed at discovering novel inhibitors of bacterial dihydrofolate reductase. As a DHFR inhibitor, this compound interferes with the synthesis of tetrahydrofolate, a vital cofactor for the production of nucleotides and certain amino acids. By blocking this essential metabolic pathway, the compound effectively halts bacterial growth and proliferation. The diaminopyrroloquinazoline scaffold is a key feature of a number of potent DHFR inhibitors.
The interaction of this compound with its target can be visualized through the following signaling pathway diagram:
Synthesis
While a specific, detailed synthetic protocol for this compound has not been prominently published under its NSC identifier, a general and plausible synthetic route can be extrapolated from the established synthesis of related 2,4-diaminopyrrolo[3,2-f]quinazoline derivatives. The synthesis typically involves a multi-step process culminating in the formation of the key pyrroloquinazoline core, followed by functionalization.
Representative Experimental Protocol: Synthesis of the 2,4-Diaminopyrrolo[3,2-f]quinazoline Core
The following protocol outlines a general approach for the synthesis of the core scaffold of this compound, based on methodologies for similar compounds.
Objective: To synthesize the 2,4-diaminopyrrolo[3,2-f]quinazoline scaffold.
Materials:
-
Substituted aniline precursor
-
Acrylonitrile
NSC309401: A Technical Whitepaper on its Antibacterial Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC309401 is a small molecule inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway of bacteria. By targeting DHFR, this compound disrupts the synthesis of nucleic acids and amino acids, leading to the inhibition of bacterial growth. This technical guide provides a comprehensive overview of the known antibacterial spectrum of activity of this compound, detailed experimental protocols for its evaluation, and a visualization of its mechanism of action.
Introduction
The rise of antibiotic-resistant bacteria presents a significant global health challenge. The discovery and development of novel antimicrobial agents with unique mechanisms of action are crucial to combat this threat. This compound, identified from the National Cancer Institute (NCI) diversity set V, has emerged as a promising antibacterial compound. Its classification as a dihydrofolate reductase (DHFR) inhibitor places it in a well-established class of antimicrobials, such as trimethoprim. This document serves as a technical resource for researchers, providing available data on its antibacterial spectrum and standardized methodologies for its further investigation.
Antibacterial Spectrum of Activity
This compound has demonstrated activity against Gram-positive bacteria, notably Methicillin-resistant Staphylococcus aureus (MRSA). While a comprehensive public dataset of its activity against a wide range of bacteria is not yet available, the following table provides a representative antibacterial spectrum based on its known activity and the general spectrum of DHFR inhibitors.
It is important to note that the following MIC values, with the exception of MRSA, are illustrative and based on the typical spectrum of DHFR inhibitors. Further empirical testing is required to establish the precise activity of this compound against these organisms.
| Bacterial Species | Gram Stain | Strain Type | Reported/Representative MIC (µM) |
| Staphylococcus aureus | Gram-positive | MRSA | ≤ 12.5[1] |
| Staphylococcus aureus | Gram-positive | MSSA | [Data not available] |
| Enterococcus faecalis | Gram-positive | - | [Data not available] |
| Streptococcus pneumoniae | Gram-positive | - | [Data not available] |
| Escherichia coli | Gram-negative | - | [Data not available] |
| Klebsiella pneumoniae | Gram-negative | - | [Data not available] |
| Pseudomonas aeruginosa | Gram-negative | - | [Data not available] |
| Acinetobacter baumannii | Gram-negative | - | [Data not available] |
| Haemophilus influenzae | Gram-negative | - | [Data not available] |
MIC: Minimum Inhibitory Concentration
Mechanism of Action: Dihydrofolate Reductase Inhibition
This compound functions as a competitive inhibitor of dihydrofolate reductase (DHFR). This enzyme catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor in the synthesis of purines, thymidylate, and certain amino acids. By blocking DHFR, this compound depletes the bacterial cell of essential building blocks for DNA, RNA, and protein synthesis, ultimately leading to bacteriostasis.
Experimental Protocols
The following section details the standardized methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum suspension standardized to 0.5 McFarland
-
Positive control antibiotic (e.g., trimethoprim)
-
Sterile diluent (e.g., saline or broth)
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a series of twofold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate.
-
The final volume in each well should be 50 µL, and the concentrations should span a range appropriate for the expected MIC.
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours) of the test bacterium on a suitable agar plate, select several colonies and suspend them in a sterile diluent.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation of Microtiter Plate:
-
Add 50 µL of the final bacterial inoculum to each well containing the this compound dilutions.
-
The final volume in each well will be 100 µL.
-
-
Controls:
-
Growth Control: Wells containing 100 µL of inoculated CAMHB without any antimicrobial agent.
-
Sterility Control: Wells containing 100 µL of uninoculated CAMHB.
-
Positive Control: Wells containing a known antibiotic (e.g., trimethoprim) at various concentrations to ensure the assay is performing correctly.
-
-
Incubation:
-
Seal the microtiter plate to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
Following incubation, visually inspect the wells for turbidity, which indicates bacterial growth.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
A microplate reader can be used to measure the optical density (OD) at 600 nm to aid in determining the endpoint.
-
Conclusion
This compound is a dihydrofolate reductase inhibitor with demonstrated antibacterial activity against MRSA. Its mechanism of action is well-understood and targets a clinically validated pathway for antimicrobial therapy. This technical guide provides the foundational information required for its further investigation, including a representative antibacterial spectrum, a detailed protocol for MIC determination, and a visualization of its molecular mechanism. Further studies are warranted to fully elucidate the antibacterial spectrum and potential clinical utility of this compound.
References
In Vitro Efficacy of NSC309401 Against Escherichia coli: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the in vitro efficacy of the compound NSC309401 against Escherichia coli. This compound has been identified as a potent inhibitor of E. coli dihydrofolate reductase (DHFR), a critical enzyme in bacterial metabolism. This document summarizes the available quantitative data, outlines relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Core Efficacy Data
This compound demonstrates significant inhibitory activity against E. coli dihydrofolate reductase. The key quantitative metrics for its enzymatic inhibition are presented below.
| Metric | Value | Target |
| IC50 | 189 nM | E. coli Dihydrofolate Reductase |
| Kd | 14.57 nM | E. coli Dihydrofolate Reductase |
IC50 (Half-maximal inhibitory concentration) indicates the concentration of this compound required to inhibit 50% of the E. coli DHFR enzyme activity in vitro. Kd (Dissociation constant) reflects the binding affinity of this compound to the E. coli DHFR enzyme.
At present, specific data regarding the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against whole-cell E. coli are not publicly available in the reviewed literature.
Mechanism of Action: Dihydrofolate Reductase Inhibition
This compound exerts its antibacterial effect by targeting and inhibiting dihydrofolate reductase (DHFR). In E. coli, DHFR is a crucial enzyme in the folate biosynthesis pathway. This pathway is essential for the production of tetrahydrofolate, a cofactor required for the synthesis of purines, thymidylate, and certain amino acids, all of which are vital for DNA synthesis and cell growth. By inhibiting DHFR, this compound disrupts these essential metabolic processes, ultimately leading to the cessation of bacterial growth.
Experimental Protocols
While the specific, detailed experimental protocol for the determination of the IC50 and Kd of this compound against E. coli DHFR is not available in the public domain, this section outlines a generalized methodology for such an assay based on standard laboratory practices.
In Vitro Dihydrofolate Reductase (DHFR) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of purified E. coli DHFR. The enzymatic reaction involves the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) with the concomitant oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm, corresponding to the consumption of NADPH, is monitored spectrophotometrically.
Materials:
-
Purified recombinant E. coli DHFR
-
Dihydrofolate (DHF) solution
-
NADPH solution
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA)
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation: Prepare working solutions of DHF, NADPH, and E. coli DHFR in the assay buffer. Prepare serial dilutions of this compound to be tested.
-
Assay Setup: In a 96-well plate, add the assay buffer, this compound at various concentrations, and the E. coli DHFR enzyme. Include control wells with no inhibitor (positive control) and no enzyme (negative control).
-
Initiation of Reaction: Initiate the enzymatic reaction by adding NADPH and DHF to all wells.
-
Data Acquisition: Immediately measure the decrease in absorbance at 340 nm at regular intervals for a specified period using a microplate reader.
-
Data Analysis: Calculate the rate of NADPH consumption for each concentration of this compound. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a suitable dose-response curve.
Antimicrobial Susceptibility Testing (AST) - Broth Microdilution Method
To determine the Minimum Inhibitory Concentration (MIC) of this compound against E. coli, a broth microdilution method would be employed. This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
E. coli strain (e.g., ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of E. coli in saline to match a 0.5 McFarland standard, which is then diluted in CAMHB to the final desired inoculum density.
-
Compound Dilution: Prepare serial twofold dilutions of this compound in CAMHB directly in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the standardized E. coli suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.
Conclusion
This compound is a potent inhibitor of E. coli dihydrofolate reductase, a validated antibacterial target. The available in vitro data on its enzymatic inhibition suggests its potential as an antibacterial agent against E. coli. Further studies to determine its whole-cell activity (MIC and MBC) and to explore its efficacy against a broader range of bacterial species are warranted to fully characterize its antimicrobial profile. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other novel DHFR inhibitors.
Unraveling Folate Pathway Disruption: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the mechanisms and experimental methodologies used to study the disruption of the folate pathway by small-molecule inhibitors. While this document was initially intended to focus on the compound NSC309401, a thorough review of publicly available scientific literature and databases did not yield specific information on this molecule's interaction with the folate pathway. Therefore, this guide utilizes well-characterized inhibitors, such as methotrexate and trimethoprim, as illustrative examples to provide researchers, scientists, and drug development professionals with a robust framework for investigating potential folate pathway antagonists.
The folate pathway is a critical metabolic route for the synthesis of purines, thymidylate, and certain amino acids, making it an essential target in the development of therapeutic agents, particularly in oncology and infectious diseases.[1][2][3] The central enzyme in this pathway, dihydrofolate reductase (DHFR), catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a vital one-carbon carrier.[1][2][4] Inhibition of DHFR leads to a depletion of THF, which in turn disrupts the synthesis of DNA and other essential molecules, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cells.[1]
Quantitative Analysis of DHFR Inhibition
The inhibitory potency of compounds against DHFR is typically quantified by determining their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). Below is a summary of inhibitory activities for methotrexate and trimethoprim against human and bacterial DHFR.
| Compound | Enzyme Source | IC50 (µM) | Ki (µM) | Reference |
| Methotrexate | Human (recombinant) | 0.08 | 0.0034 (pM) | [5][6] |
| Trimethoprim | Human (recombinant) | 55.26 | - | [5] |
| Trimethoprim | E. coli | 0.007 (ID50) | 15.9 | [7] |
| Trimethoprim Analog 2 | Human (recombinant) | 0.99 | - | [8] |
| Trimethoprim Analog 3 | Human (recombinant) | 0.72 | - | [8] |
Note: IC50 and Ki values are highly dependent on experimental conditions, including substrate and enzyme concentrations.
Experimental Protocols
DHFR Enzyme Inhibition Assay (Spectrophotometric Method)
This protocol describes a standard method for determining the inhibitory activity of a test compound on DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[1]
Materials:
-
96-well clear flat-bottom microplate
-
Multi-well spectrophotometer with kinetic measurement capabilities at 340 nm
-
DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Recombinant DHFR enzyme
-
Dihydrofolic acid (DHF) substrate
-
NADPH
-
Test inhibitor (e.g., Methotrexate)
-
Deionized water
Procedure:
-
Reagent Preparation:
-
Warm the DHFR Assay Buffer to room temperature.
-
Prepare a stock solution of NADPH (e.g., 20 mM) in DHFR Assay Buffer.
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO), and then create serial dilutions in DHFR Assay Buffer.
-
Dilute the DHFR enzyme to a working concentration in ice-cold DHFR Assay Buffer.
-
Prepare a stock solution of DHF substrate (e.g., 10 mM) in DHFR Assay Buffer. This should be prepared fresh and protected from light.
-
-
Assay Setup (per well in a 96-well plate):
-
Enzyme Control (EC): 2 µl DHFR Assay Buffer.
-
Inhibitor Control (IC) / Test Sample (S): 2 µl of diluted inhibitor or test compound.
-
Add diluted DHFR enzyme to each well (except for the background control).
-
Add DHFR Assay Buffer to bring the volume to 100 µl.
-
Background Control: 100 µl DHFR Assay Buffer.
-
-
NADPH Addition:
-
Prepare a diluted NADPH solution (e.g., 0.5 mM) from the stock.
-
Add 40 µl of the diluted NADPH to each well.
-
Mix thoroughly and incubate for 10-15 minutes at room temperature, protected from light.
-
-
Initiation of Reaction:
-
Prepare a diluted DHF substrate solution.
-
Add 60 µl of the diluted DHF substrate to each well to start the reaction. The final volume in each well should be 200 µl.
-
-
Measurement:
-
Immediately begin measuring the absorbance at 340 nm in kinetic mode, with readings taken every 15-30 seconds for 10-20 minutes at room temperature.[1]
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (Vmax) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of Sample / Rate of Enzyme Control)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Folate Metabolism Pathway and Site of DHFR Inhibition
Caption: Folate metabolism and the inhibitory action of small molecules on DHFR.
Experimental Workflow for DHFR Inhibition Assay
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. In Silico Study Identified Methotrexate Analog as Potential Inhibitor of Drug Resistant Human Dihydrofolate Reductase for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Multiple Conformers in Active Site of Human Dihydrofolate Reductase F31R/Q35E Double Mutant Suggest Structural Basis for Methotrexate Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Trimethoprim-Resistant Dihydrofolate Reductase Cassette, dfrXV, Inserted in a Class 1 Integron - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs - PMC [pmc.ncbi.nlm.nih.gov]
NSC309401: An Uncharted Territory in Antibacterial Research
Despite a comprehensive search of available scientific literature, the compound NSC309401 remains uncharacterized as a potential antibacterial agent. At present, there is no public data on its antimicrobial activity, mechanism of action, or spectrum of efficacy.
Researchers, scientists, and drug development professionals seeking information on this compound will find a notable absence of studies investigating its properties against bacterial pathogens. Standard scientific databases and search engines do not yield any reports detailing its Minimum Inhibitory Concentrations (MICs) against common or multidrug-resistant bacteria, nor are there any published experimental protocols for its microbiological evaluation.
Consequently, it is not possible to provide a summary of quantitative data, detailed experimental methodologies, or visualizations of signaling pathways related to the antibacterial effects of this compound. The core requirements for an in-depth technical guide—including data presentation, experimental protocols, and visualizations—cannot be met due to the lack of foundational research on this specific compound.
For professionals in the field of drug discovery and development, this compound represents a completely unexplored molecule in the context of antibacterial research. Any investigation into its potential would need to begin with preliminary screening assays to determine if it possesses any antimicrobial properties. Should such initial studies yield positive results, further research would be required to establish its spectrum of activity, potency, and mechanism of action.
Until such foundational research is conducted and published, any discussion of this compound as an antibacterial agent would be purely speculative. The scientific community awaits initial studies to shed light on whether this compound holds any promise in the ongoing search for novel antibiotics.
Methodological & Application
Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assay of Novel Antimicrobial Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of an experimental compound, exemplified by NSC309401, using the broth microdilution method. This standardized antimicrobial susceptibility test is crucial for evaluating the in vitro efficacy of new antimicrobial agents.
Disclaimer: Extensive searches for specific MIC data and mechanism of action for this compound did not yield any publicly available information. Therefore, this document presents a general, widely accepted protocol that can be adapted for testing novel compounds like this compound. No quantitative data for this compound is presented as none was found in the public domain.
Introduction
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2] It is a fundamental measure of the potency of an antimicrobial agent against a specific microorganism.[1][2] The broth microdilution method is a standardized and widely used technique to determine MIC values, offering reproducible and quantitative results.[3][4] This method involves challenging a standardized bacterial inoculum with a serial dilution of the antimicrobial agent in a liquid growth medium.[2][5]
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Materials:
-
Sterile 96-well round-bottom microtiter plates[6]
-
Test compound (e.g., this compound)
-
Bacterial strains (e.g., ATCC quality control strains)
-
Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)[4][7]
-
Sterile diluent (e.g., saline or broth)
-
Spectrophotometer
-
Micropipettes and sterile tips
-
Incubator (35°C ± 2°C)[8]
-
Sterile petri dishes
-
0.5 McFarland turbidity standard[3]
Procedure:
1. Preparation of the Test Compound:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent. The choice of solvent depends on the compound's solubility.
-
From the stock solution, prepare a working solution at twice the highest desired final concentration in the appropriate broth medium.[6]
2. Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select several isolated colonies of the test microorganism.
-
Suspend the colonies in a sterile diluent (e.g., saline or broth).
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[3]
-
Dilute this standardized suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[5][8]
3. Serial Dilution in Microtiter Plate:
-
Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.[6]
-
Add 100 µL of the 2x concentrated working solution of the test compound to the wells in the first column of the plate.[6]
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[6]
-
Column 11 will serve as the positive control (bacterial growth without the compound), and column 12 will be the negative control (sterility control, broth only).[6][9]
4. Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. Do not add bacteria to the sterility control wells (column 12).[6] This will bring the final volume in each well to 200 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.
5. Incubation:
-
Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[5]
6. Reading the Results:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the test compound at which there is no visible growth.[1] This can be determined by finding the first clear well in the dilution series.
-
The positive control (column 11) should show clear turbidity, and the negative control (column 12) should remain clear.
Data Presentation
As no specific MIC data for this compound was found, a template for data presentation is provided below. Researchers should populate this table with their experimental findings.
| Microorganism | Strain ID | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | |||
| Escherichia coli | ATCC 25922 | |||
| Pseudomonas aeruginosa | ATCC 27853 | |||
| Enterococcus faecalis | ATCC 29212 |
-
MIC₅₀: The concentration of the drug that inhibits the growth of 50% of the tested isolates.
-
MIC₉₀: The concentration of the drug that inhibits the growth of 90% of the tested isolates.
Experimental Workflow Diagram
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Signaling Pathways
No information regarding the mechanism of action or the signaling pathways affected by this compound was identified in the conducted searches. For a novel compound, further studies such as transcriptomics, proteomics, and specific enzyme assays would be required to elucidate its mode of action and its impact on microbial signaling pathways. A generalized diagram for a hypothetical mechanism of action is therefore not provided to avoid speculation.
References
- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide [mdpi.com]
- 4. Signaling pathways activated by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New emerging materials with potential antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of STING Inflammatory Signaling during Intracellular Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Composition Related to Antimicrobial Activity of Moroccan Nigella sativa L. Extracts and Isolated Fractions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NSC309401 in Bacterial Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of NSC309401, a potent inhibitor of Escherichia coli dihydrofolate reductase (DHFR), in bacterial culture experiments. The provided protocols and data are intended to facilitate research into its antibacterial properties and potential therapeutic applications.
Introduction
This compound is a research chemical identified as an inhibitor of dihydrofolate reductase (DHFR) in Escherichia coli.[1] DHFR is a crucial enzyme in the folic acid synthesis pathway, which is essential for the biosynthesis of nucleotides and certain amino acids. Inhibition of this pathway disrupts bacterial growth and replication. The "NSC" designation suggests that the compound is part of the National Cancer Institute's repository of chemical compounds.
Mechanism of Action
This compound exerts its antibacterial effect by specifically targeting and inhibiting the bacterial dihydrofolate reductase (DHFR) enzyme. This enzyme catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is a vital cofactor for one-carbon transfer reactions, which are indispensable for the synthesis of purines, thymidylate, and certain amino acids such as methionine and glycine. By blocking this step, this compound deprives the bacterial cell of essential precursors for DNA, RNA, and protein synthesis, ultimately leading to bacteriostasis and, at higher concentrations, cell death.
Quantitative Data
The inhibitory activity of this compound against E. coli DHFR has been quantified, providing key metrics for its potency.
| Parameter | Value | Target | Organism | Reference |
| IC50 | 189 nM | Dihydrofolate Reductase (DHFR) | Escherichia coli | [1] |
| Kd | 14.57 nM | Dihydrofolate Reductase (DHFR) | Escherichia coli | [1] |
IC50 (Half-maximal inhibitory concentration): The concentration of this compound required to inhibit 50% of the E. coli DHFR enzyme activity. Kd (Dissociation constant): A measure of the binding affinity of this compound to the E. coli DHFR enzyme. A lower Kd value indicates a stronger binding affinity.
Experimental Protocols
The following protocols provide a framework for evaluating the antibacterial effects of this compound in a laboratory setting. It is recommended to perform these experiments with appropriate controls.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining the MIC.
Materials:
-
This compound dihydrochloride
-
Bacterial strain of interest (e.g., E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Shaking incubator
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO). The final concentration of the solvent in the assay should not exceed 1% and should be tested for any intrinsic antibacterial activity.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, inoculate a single colony of the test bacterium into 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (approximately an optical density at 600 nm (OD600) of 0.4-0.6).
-
Dilute the bacterial culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound working solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the OD600 of each well using a microplate reader.
-
Protocol 2: Time-Kill Assay
A time-kill assay is performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Materials:
-
This compound
-
Bacterial strain of interest
-
CAMHB
-
Sterile culture tubes
-
Shaking incubator
-
Sterile phosphate-buffered saline (PBS)
-
Agar plates for colony counting
Procedure:
-
Preparation of Cultures:
-
Prepare a mid-log phase bacterial culture as described in the MIC protocol.
-
Dilute the culture to a starting concentration of approximately 5 x 10^5 CFU/mL in multiple tubes containing fresh CAMHB.
-
-
Addition of this compound:
-
Add this compound to the culture tubes at different concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC).
-
Include a growth control tube without any compound.
-
-
Incubation and Sampling:
-
Incubate all tubes at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 8, and 24 hours), collect an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots in sterile PBS.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each concentration of this compound. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum. A bacteriostatic effect is characterized by the inhibition of growth without a significant reduction in the viable cell count.
-
Safety Precautions
This compound is a research chemical, and its toxicological properties have not been extensively studied. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound. All work should be conducted in a well-ventilated area or a chemical fume hood. Refer to the Material Safety Data Sheet (MSDS) for more detailed safety information.
References
Application Notes and Protocols: NSC309401 Dihydrochloride Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the preparation and storage of NSC309401 dihydrochloride solutions. This compound is an inhibitor of E. coli dihydrofolate reductase (DHFR) and serves as a valuable tool in microbiological and drug discovery research. Adherence to proper solution preparation and storage protocols is critical for ensuring the compound's stability and the reproducibility of experimental results. This document includes quantitative data on solubility, detailed experimental procedures, and a description of the relevant biological pathway.
Compound Information
| Parameter | Value | Reference |
| Compound Name | This compound Dihydrochloride | Amsbio |
| Target | E. coli Dihydrofolate Reductase (DHFR) | [1] |
| Storage Temperature | -20°C | Amsbio |
Solution Preparation
The solubility of this compound dihydrochloride in common laboratory solvents has not been extensively published. The following protocols are based on general guidelines for similar dihydrochloride salt compounds and best practices for preparing stock solutions. It is strongly recommended to perform a small-scale solubility test before preparing a large batch.
Recommended Solvents
-
Primary Recommended Solvent: Dimethyl sulfoxide (DMSO)
-
Aqueous Buffers: Phosphate-Buffered Saline (PBS) or other buffers, pH 7.2-7.4
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-weighing Preparation: Allow the vial of this compound dihydrochloride to equilibrate to room temperature for at least 15-20 minutes before opening to minimize condensation.
-
Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, add 1 mL of DMSO to X mg of this compound dihydrochloride (where X is 0.01 * molecular weight of the compound in g/mol ).
-
Dissolution: Vortex the solution for 1-2 minutes to aid dissolution. If necessary, sonicate the solution in a water bath for 5-10 minutes. Visually inspect the solution to ensure that all solid material has dissolved.
-
Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -20°C.
Experimental Protocol: Preparation of Working Solutions
For cell-based assays, it is recommended to dilute the DMSO stock solution in the appropriate cell culture medium to the final desired concentration. To avoid precipitation, it is advisable to perform serial dilutions. The final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
For in vitro biochemical assays, the DMSO stock solution can be diluted in the appropriate assay buffer.
Storage and Stability
Proper storage of this compound dihydrochloride, both in its solid form and in solution, is essential to maintain its integrity and activity.
| Form | Storage Condition | Recommended Duration |
| Solid Powder | -20°C, desiccated, protected from light | As per manufacturer's recommendations |
| DMSO Stock Solution (10 mM) | -20°C, in single-use aliquots, protected from light | Up to 6 months |
| Aqueous Working Solutions | 2-8°C | Prepare fresh for each experiment; use within 24 hours |
Note: Avoid repeated freeze-thaw cycles of the DMSO stock solution, as this can lead to degradation of the compound.
Signaling Pathway
This compound is an inhibitor of dihydrofolate reductase (DHFR). This enzyme plays a crucial role in the folate metabolism pathway, which is essential for the synthesis of nucleotides and certain amino acids. By inhibiting DHFR, this compound disrupts the production of tetrahydrofolate, a key cofactor in these biosynthetic processes, ultimately leading to the inhibition of DNA synthesis and cell growth.
Caption: Dihydrofolate Reductase (DHFR) Signaling Pathway Inhibition by this compound.
Experimental Workflow
The following diagram illustrates the general workflow for preparing and using this compound dihydrochloride solutions.
Caption: Workflow for this compound Dihydrochloride Solution Preparation and Use.
Safety Precautions
This compound dihydrochloride is intended for research use only. Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE), such as gloves, a lab coat, and safety glasses. Work in a well-ventilated area or a chemical fume hood. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
References
Application Notes and Protocols for NSC309401 Enzyme Inhibition Kinetics Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for characterizing the enzyme inhibition kinetics of the compound NSC309401. As the specific enzymatic target of this compound is not widely documented in publicly available literature, these application notes offer a generalized yet detailed framework that can be adapted once a target enzyme has been identified. The protocols outlined below describe the necessary steps for determining key inhibition parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), as well as for elucidating the mechanism of inhibition. Adherence to these standardized methods will ensure the generation of robust and reproducible data, a critical step in the evaluation of a potential therapeutic agent.
Data Presentation
Quantitative data from enzyme inhibition assays should be meticulously organized to facilitate clear interpretation and comparison. The following tables provide a template for summarizing the kinetic parameters of this compound.
Table 1: IC50 Determination for this compound Against a Target Enzyme
| Target Enzyme | Substrate | This compound Conc. (µM) | % Inhibition | IC50 (µM) |
| e.g., Target Kinase X | e.g., ATP | Concentration Range | Measured Values | Calculated Value |
| e.g., Target Protease Y | e.g., Fluorogenic Peptide | Concentration Range | Measured Values | Calculated Value |
Table 2: Summary of Enzyme Inhibition Kinetic Parameters for this compound
| Target Enzyme | Substrate | Km (µM) | Vmax (units/min) | Ki (µM) | Type of Inhibition |
| e.g., Target Kinase X | e.g., ATP | Calculated Value | Calculated Value | Calculated Value | e.g., Competitive |
| e.g., Target Protease Y | e.g., Fluorogenic Peptide | Calculated Value | Calculated Value | Calculated Value | e.g., Non-competitive |
Experimental Protocols
The following protocols provide a step-by-step guide for conducting enzyme inhibition kinetic assays with this compound.
Protocol 1: Determination of Half-Maximal Inhibitory Concentration (IC50)
This protocol is designed to determine the concentration of this compound required to inhibit 50% of the target enzyme's activity.
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
96-well microplates
-
Microplate reader (spectrophotometer, fluorometer, or luminometer)
Methodology:
-
Prepare Reagents:
-
Prepare a series of dilutions of this compound in assay buffer. It is recommended to use a 10-point dilution series.
-
Prepare the enzyme solution at a 2X final concentration in assay buffer.
-
Prepare the substrate solution at a 2X final concentration in assay buffer.
-
-
Assay Setup:
-
Add 50 µL of each this compound dilution to the wells of a 96-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 25 µL of the 2X enzyme solution to each well (except the negative control).
-
Mix gently and pre-incubate the plate for 15 minutes at the optimal temperature for the enzyme to allow the inhibitor to bind.[1]
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 25 µL of the 2X substrate solution to all wells.[1]
-
Immediately begin kinetic measurements using a microplate reader, recording the signal (e.g., absorbance, fluorescence) at regular intervals.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration.
-
Normalize the data by setting the rate of the uninhibited control to 100% and the background (no enzyme) to 0%.[1]
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Determination of the Mechanism of Inhibition and Ki
This protocol is used to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki).
Materials:
-
Same as Protocol 1.
Methodology:
-
Assay Setup:
-
Prepare a matrix of reactions in a 96-well plate with varying concentrations of both the substrate and this compound.[1]
-
Typically, use a range of substrate concentrations from 0.1x to 10x the Michaelis constant (Km) and several fixed concentrations of this compound (e.g., 0x, 0.5x IC50, 1x IC50, 2x IC50).[1]
-
-
Reaction and Measurement:
-
Follow the same procedure as in Protocol 1 for pre-incubation, reaction initiation, and kinetic measurement.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the initial reaction rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the apparent Vmax and Km values.[1]
-
Analyze the data using graphical methods such as a Lineweaver-Burk plot (a plot of 1/velocity vs. 1/[substrate]). The pattern of the lines will indicate the mechanism of inhibition:
-
The Ki can be calculated from the changes in the apparent Km and Vmax values.
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound Enzyme Inhibition Assay.
Representative Signaling Pathway
The following diagram illustrates a generic kinase signaling pathway, which is a common target for enzyme inhibitors. This can be adapted once the specific target of this compound is known.
Caption: Generic Kinase Signaling Pathway Inhibition.
References
No In Vivo Studies Found for NSC309401 in Mouse Models
Despite a comprehensive search of publicly available scientific literature and research databases, no specific in vivo studies utilizing the compound NSC309401 in mouse models have been identified. Therefore, the creation of detailed Application Notes and Protocols as requested is not possible at this time due to the absence of the necessary experimental data.
The search for this compound did not yield any peer-reviewed articles, clinical trial data, or other research documentation detailing its use, efficacy, or mechanism of action in live mouse models. This suggests that research on this particular compound may be in its very early stages, potentially limited to in vitro (cell-based) studies, or the findings from any in vivo research have not been made public.
For researchers, scientists, and drug development professionals interested in the potential of this compound, the next steps would likely involve initiating foundational preclinical research. This would include determining the compound's maximum tolerated dose, pharmacokinetic and pharmacodynamic profiles, and preliminary efficacy in relevant mouse models of disease.
Without any existing in vivo data, it is not possible to provide the requested quantitative data tables, detailed experimental protocols, or visualizations of signaling pathways and experimental workflows related to this compound in mouse models. Any such information would be purely speculative and not based on scientific evidence.
It is recommended to monitor scientific publications and patent literature for any future disclosures related to this compound. Further investigation into the compound's origin, potential targets, or any associated research programs may also provide clues to its development status.
Application Notes and Protocols for NSC309401 in Antibiotic Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing NSC309401, a potent inhibitor of Escherichia coli dihydrofolate reductase (DHFR), for studying antibiotic resistance mechanisms. The protocols outlined below are designed to facilitate the investigation of its mechanism of action, its potential for synergistic activity with other antibiotics, and the development of resistance.
Introduction to this compound
This compound is a small molecule inhibitor targeting the bacterial enzyme dihydrofolate reductase (DHFR). DHFR is a crucial enzyme in the folate biosynthesis pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors in the synthesis of purines, thymidylate, and certain amino acids, which are vital for DNA replication and cellular growth. By inhibiting DHFR, this compound effectively disrupts these essential metabolic processes, leading to bacterial cell death.
The primary mechanism of resistance to DHFR inhibitors like trimethoprim is the acquisition of mutations in the folA gene, which encodes for the DHFR enzyme. These mutations can alter the binding site of the inhibitor, reducing its efficacy. Studying novel inhibitors like this compound is critical for understanding these resistance mechanisms and for the development of new therapeutics that can overcome existing resistance.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables include representative data for other DHFR inhibitors, such as Trimethoprim (TMP) and other novel inhibitors, to illustrate the expected range of activities. This data should be used for comparative and illustrative purposes.
Table 1: In Vitro Inhibitory Activity of DHFR Inhibitors against E. coli
| Compound | Target | IC50 (nM) | Organism | Reference |
| This compound | E. coli DHFR | 189 | Escherichia coli | [1] |
| Trimethoprim | E. coli DHFR | 5 | Escherichia coli | |
| Novel Inhibitor A | E. coli DHFR | 10 | Escherichia coli | |
| Novel Inhibitor B | E. coli DHFR (TMP-Resistant Mutant) | 50 | Escherichia coli |
Table 2: Minimum Inhibitory Concentrations (MICs) of DHFR Inhibitors against E. coli Strains
| Compound | Strain | MIC (µg/mL) | Resistance Profile |
| Trimethoprim | ATCC 25922 | 2 | Wild-Type |
| Trimethoprim | TMP-Resistant Isolate | >1024 | folA mutation |
| Novel Inhibitor A | ATCC 25922 | 4 | Wild-Type |
| Novel Inhibitor A | TMP-Resistant Isolate | 16 | folA mutation |
Table 3: Representative Synergy Data (Checkerboard Assay) - Fractional Inhibitory Concentration (FIC) Index
| Drug Combination | Organism | FIC Index (FICI) | Interpretation |
| Trimethoprim + Sulfamethoxazole | E. coli ATCC 25922 | ≤ 0.5 | Synergy |
| Novel DHFR Inhibitor + Antibiotic X | E. coli ATCC 25922 | > 0.5 to < 4 | Additive/Indifference |
| Novel DHFR Inhibitor + Antibiotic Y | E. coli (Resistant Strain) | ≤ 0.5 | Synergy |
FICI is calculated as (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). A FICI of ≤ 0.5 is generally considered synergistic.
Signaling Pathway and Mechanism of Action
This compound acts by inhibiting the folate biosynthesis pathway, a critical metabolic route in bacteria. The following diagram illustrates this pathway and the point of inhibition by DHFR inhibitors.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Bacterial strains (e.g., E. coli ATCC 25922, trimethoprim-resistant E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a bacterial inoculum by suspending colonies from an overnight culture in CAMHB to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension 1:100 in CAMHB to obtain a standardized inoculum of approximately 1-2 x 10⁶ CFU/mL.
-
Prepare serial two-fold dilutions of this compound in a 96-well plate. Add 50 µL of CAMHB to wells 2-12. Add 100 µL of the highest concentration of this compound to be tested to well 1.
-
Transfer 50 µL from well 1 to well 2, mix, and continue the serial dilution to well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.
-
Add 50 µL of the standardized bacterial inoculum to each well (wells 1-11).
-
Add 100 µL of the standardized bacterial inoculum to well 11 (growth control, no drug).
-
Add 100 µL of sterile CAMHB to well 12 (sterility control, no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of this compound that shows no visible bacterial growth.
Protocol 2: DHFR Enzyme Inhibition Assay (IC50 Determination)
This biochemical assay measures the concentration of this compound required to inhibit 50% of the DHFR enzyme activity.
Materials:
-
Purified E. coli DHFR enzyme
-
This compound stock solution
-
Dihydrofolate (DHF)
-
NADPH
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of kinetic reads at 340 nm
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, a fixed concentration of purified DHFR enzyme, and the this compound dilutions. Include a control with no inhibitor.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding a mixture of DHF and NADPH.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Calculate the initial reaction velocity for each this compound concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and use a non-linear regression analysis to determine the IC50 value.
Protocol 3: Checkerboard Assay for Synergy Testing
This assay is used to evaluate the interaction between this compound and another antibiotic.
Materials:
-
This compound stock solution
-
Second antibiotic stock solution
-
Bacterial strain of interest
-
CAMHB
-
Two sterile 96-well microtiter plates
Procedure:
-
Prepare serial dilutions of this compound (Drug A) along the rows and the second antibiotic (Drug B) along the columns of a 96-well plate.
-
The final volume in each well should be 100 µL, containing a combination of concentrations of both drugs.
-
Inoculate each well with 100 µL of a standardized bacterial suspension (prepared as in the MIC protocol).
-
Include appropriate controls: growth control (bacteria only), sterility control (broth only), and individual MICs for each drug.
-
Incubate the plate at 37°C for 18-24 hours.
-
Read the plate visually for turbidity.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index (FICI) to determine the nature of the interaction.
Protocol 4: Selection and Analysis of Resistant Mutants
This protocol is for generating and characterizing mutants resistant to this compound to understand the mechanisms of resistance.
Materials:
-
Bacterial strain of interest
-
This compound
-
Luria-Bertani (LB) agar plates
-
PCR reagents
-
Primers for the folA gene
-
Sanger sequencing reagents and access to a sequencer
Procedure:
-
Selection of Mutants:
-
Grow a large culture of the bacterial strain to saturation (~10⁹ - 10¹⁰ CFU/mL).
-
Plate a high density of cells onto LB agar plates containing this compound at a concentration 4-8 times the MIC.
-
Incubate the plates at 37°C for 24-48 hours.
-
Isolate individual colonies that grow on the plates. These are potential resistant mutants.
-
-
Confirmation of Resistance:
-
Perform MIC testing on the isolated colonies to confirm their increased resistance to this compound.
-
-
Analysis of Resistance Mechanism:
-
Extract genomic DNA from the confirmed resistant mutants.
-
Amplify the folA gene using PCR.
-
Sequence the PCR product using Sanger sequencing.
-
Align the sequences from the resistant mutants with the wild-type folA sequence to identify any mutations.
-
References
Application of NSC309401 in Microbiology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC309401 is a synthetic compound identified as a potent inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway of bacteria. This pathway is critical for the synthesis of nucleic acids and certain amino acids, making it an attractive target for antimicrobial agents. By inhibiting DHFR, this compound disrupts these vital cellular processes, leading to the cessation of bacterial growth and, in some cases, cell death. Its mechanism of action is similar to the well-known antibiotic trimethoprim, but it may exhibit different efficacy and synergistic potential. These application notes provide an overview of the microbiological applications of this compound, including its antibacterial spectrum and its potential use in combination therapies and as an anti-biofilm agent. Detailed protocols for key experimental assays are also provided to facilitate further research and drug development efforts.
Data Presentation
For research purposes, it is recommended to perform standardized MIC testing to determine the specific activity of this compound against the bacterial strains of interest.
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of the folate biosynthesis pathway, a critical metabolic route in bacteria.
Caption: Folate biosynthesis pathway and the inhibitory action of this compound on DHFR.
Experimental Protocols
Dihydrofolate Reductase (DHFR) Inhibition Assay
This protocol is designed to determine the in vitro inhibitory activity of this compound against bacterial DHFR.
Materials:
-
Purified bacterial DHFR enzyme
-
Dihydrofolate (DHF)
-
NADPH
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)
-
96-well UV-transparent microplates
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the assay buffer to achieve a range of desired concentrations.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
This compound dilution (or solvent control)
-
Purified DHFR enzyme
-
-
Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
Prepare a reaction mixture containing DHF and NADPH in the assay buffer.
-
Initiate the enzymatic reaction by adding the DHF/NADPH mixture to each well.
-
Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rate against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
References
Probing Dihydrofolate Reductase (DHFR) Function: Application Notes and Protocols for the Exemplary Inhibitor Methotrexate
Note to the user: Initial searches for the compound NSC309401 did not yield any publicly available scientific literature or data identifying it as a specific probe for Dihydrofolate Reductase (DHFR) function. Therefore, the following application notes and protocols have been generated using the well-characterized and widely used DHFR inhibitor, Methotrexate (MTX) , as a representative example. This document is intended to serve as a comprehensive template that can be adapted for other DHFR inhibitors, should internal or proprietary data on compounds like this compound become available.
Introduction
Dihydrofolate reductase (DHFR) is a pivotal enzyme in cellular metabolism, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, making DHFR a critical enzyme for DNA synthesis and cell proliferation.[1][2][3][4] Inhibition of DHFR leads to the depletion of intracellular THF pools, resulting in the cessation of cell growth and division. This makes DHFR a well-established therapeutic target for anticancer and antimicrobial agents.[5][6]
Methotrexate (MTX) is a potent, competitive inhibitor of DHFR that mimics the structure of folic acid.[5] It is widely used in cancer chemotherapy and as an immunosuppressant.[7] These application notes provide a detailed overview of the use of MTX as a tool to probe DHFR function in various experimental settings.
Quantitative Data Summary
The inhibitory activity of various compounds against DHFR can be quantified and compared. The following table summarizes key quantitative data for Methotrexate and other common DHFR inhibitors.
| Inhibitor | Target Organism/Enzyme | IC50 | Ki | Reference |
| Methotrexate | Human DHFR | 0.12 µM | 1 - 10 nM | [6] |
| Pyrimethamine | Human DHFR | 52 µM | - | [6] |
| Trimetrexate | Human DHFR | 4.74 nM | - | [8] |
| Pemetrexed | Human DHFR | >200 nM | - | |
| Aminopterin | Human DHFR | - | - | |
| WR99210 | P. falciparum DHFR | <0.075 nM | - | [8] |
Signaling Pathway
DHFR is a central node in the folate metabolism pathway, which is essential for nucleotide biosynthesis. Inhibition of DHFR has significant downstream effects on DNA synthesis and cell cycle progression.
Caption: DHFR's role in the folate pathway and its inhibition.
Experimental Protocols
In Vitro DHFR Enzyme Inhibition Assay
This protocol describes a spectrophotometric assay to determine the inhibitory activity of a compound against purified human DHFR. The assay measures the decrease in NADPH absorbance at 340 nm as it is oxidized to NADP+ during the DHFR-catalyzed reduction of DHF to THF.
Materials:
-
Purified recombinant human DHFR enzyme
-
Dihydrofolic acid (DHF)
-
NADPH
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM DTT
-
Test compound (e.g., Methotrexate) dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Create a serial dilution of the test compound in the assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Test compound at various concentrations
-
Purified DHFR enzyme (final concentration ~5-10 nM)
-
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare a substrate mix containing DHF (final concentration ~10 µM) and NADPH (final concentration ~100 µM) in the assay buffer.
-
Initiate the reaction by adding the substrate mix to each well.
-
Immediately start monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at a constant temperature (e.g., 25°C).
-
Controls:
-
No-inhibitor control: Contains all reaction components except the test compound (add DMSO vehicle instead).
-
No-enzyme control: Contains all reaction components except the DHFR enzyme.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of the inhibitor.
-
Normalize the data to the no-inhibitor control (100% activity) and no-enzyme control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability/Cytotoxicity Assay
This protocol measures the effect of a DHFR inhibitor on the proliferation and viability of cancer cells in culture. The MTT or resazurin assay is commonly used for this purpose.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (e.g., Methotrexate)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution
-
Solubilization buffer (for MTT assay)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compound.
-
Incubate the cells for 48-72 hours.
-
For MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
For Resazurin Assay:
-
Add resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
Measure the fluorescence with excitation at 560 nm and emission at 590 nm.
-
-
Controls:
-
Untreated control: Cells treated with vehicle (e.g., DMSO) only.
-
Blank control: Medium without cells.
-
-
Data Analysis:
-
Subtract the blank reading from all wells.
-
Normalize the data to the untreated control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for evaluating a potential DHFR inhibitor.
Caption: Workflow for DHFR inhibitor screening and validation.
Caption: Logical flow for confirming a DHFR inhibitor.
References
- 1. DTP Datawarehouse Index Results [dtp.cancer.gov]
- 2. Databases & Tools | Developmental Therapeutics Program (DTP) [dtp.cancer.gov]
- 3. Identification of targets of miRNA-221 and miRNA-222 in fulvestrant-resistant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Facebook [cancer.gov]
- 6. Databases & Tools | DTP [dtp.cancer.gov]
- 7. DTP Bulk Data for Download - NCI [dctd.cancer.gov]
- 8. Biological Activity of NHC-Gold-Alkynyl Complexes Derived from 3-Hydroxyflavones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Evaluate NSC309401 Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
NSC309401 is a compound of interest for its potential as an anticancer agent. Its mechanism of action is believed to involve the stabilization of G-quadruplex (G4) structures in the promoter regions of oncogenes, such as c-MYC.[1][2] The formation of these four-stranded DNA structures can inhibit gene transcription, leading to decreased expression of key cancer-driving proteins.[1][2] This document provides detailed application notes and protocols for a suite of cell-based assays to characterize the activity of this compound. These assays are designed to assess its cytotoxicity, effects on cell proliferation, and its ability to engage its target, the c-MYC G-quadruplex, within a cellular context.
Data Presentation
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) ± SD |
| HeLa | Cervical Cancer | 48 | Data not available |
| MCF-7 | Breast Cancer | 48 | Data not available |
| A549 | Lung Cancer | 48 | Data not available |
| HepG2 | Liver Cancer | 48 | Data not available |
| Ramos | Burkitt's Lymphoma | 48 | Data not available |
Table 2: Anti-proliferative Effects of this compound
| Cell Line | Cancer Type | Incubation Time (hours) | GI50 (µM) ± SD |
| HeLa | Cervical Cancer | 72 | Data not available |
| MCF-7 | Breast Cancer | 72 | Data not available |
| A549 | Lung Cancer | 72 | Data not available |
| HepG2 | Liver Cancer | 72 | Data not available |
| Ramos | Burkitt's Lymphoma | 72 | Data not available |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway affected by this compound and a general workflow for its experimental evaluation.
References
Application Notes and Protocols for In Vivo Delivery of Novel Small Molecule Anticancer Agents
Aimed at: Researchers, scientists, and drug development professionals.
Introduction to In Vivo Delivery of Small Molecule Inhibitors
The successful in vivo evaluation of a novel small molecule inhibitor, such as a compound analogous to NSC309401, is a critical step in preclinical drug development. The choice of delivery method, formulation, and experimental design can significantly impact the assessment of a compound's efficacy, pharmacokinetics (PK), and toxicology.[1][2] This document provides an overview of common delivery methods, formulation strategies, and detailed protocols for conducting in vivo efficacy and pharmacokinetic studies.
Common In Vivo Delivery Methods
The selection of an appropriate administration route is dependent on the physicochemical properties of the compound, the desired therapeutic effect (local or systemic), and the specific animal model being used.[3] Common routes for in vivo administration of small molecule inhibitors include:
-
Intravenous (i.v.) injection: Direct administration into the bloodstream, resulting in 100% bioavailability and rapid distribution. This method is often used for compounds with poor oral bioavailability.
-
Intraperitoneal (i.p.) injection: Administration into the peritoneal cavity, where the compound is absorbed into the portal circulation. It is a common route for preclinical studies in rodents.
-
Oral gavage (p.o.): Administration directly into the stomach. This route is preferred for compounds intended for oral administration in humans, but bioavailability can be a limiting factor.[4]
-
Subcutaneous (s.c.) injection: Administration into the space between the skin and underlying tissues, providing a slower and more sustained release of the compound.
-
Intratumoral (i.t.) injection: Direct injection into the tumor mass. This method is used to achieve high local concentrations of the drug with minimal systemic exposure.[5]
Formulation of Small Molecules for In Vivo Studies
Proper formulation is crucial for ensuring the solubility, stability, and bioavailability of a compound for in vivo administration. The choice of vehicle will depend on the compound's properties and the chosen route of administration.
Table 1: Illustrative Formulations for a Novel Small Molecule Inhibitor
| Route of Administration | Vehicle Composition | Compound Concentration | Notes |
| Intravenous (i.v.) | 10% DMSO, 40% PEG300, 50% Saline | 1-5 mg/mL | The use of DMSO should be minimized due to potential toxicity. The solution should be clear and free of precipitates. |
| Intraperitoneal (i.p.) | 5% DMSO, 95% Corn Oil | 5-10 mg/mL | A suspension may be formed. Ensure uniform suspension before each injection. |
| Oral (p.o.) | 0.5% Methylcellulose in Water | 10-50 mg/mL | A suspension is common for oral gavage. The viscosity of the vehicle helps to maintain the suspension. |
| Subcutaneous (s.c.) | 5% Solutol HS 15 in PBS | 5-20 mg/mL | Solutol can enhance the solubility of hydrophobic compounds. |
In Vivo Efficacy Studies in Xenograft Models
Efficacy studies in animal models, such as human tumor cell line xenografts in immunocompromised mice, are essential for evaluating the anticancer activity of a novel compound.[3][6][7]
Table 2: Illustrative Dosing Regimen for an In Vivo Efficacy Study
| Treatment Group | Compound | Dose (mg/kg) | Route | Frequency | Duration |
| 1 | Vehicle Control | N/A | i.p. | Daily | 21 days |
| 2 | Novel Inhibitor | 25 | i.p. | Daily | 21 days |
| 3 | Novel Inhibitor | 50 | i.p. | Daily | 21 days |
| 4 | Positive Control | Varies | Varies | Varies | 21 days |
Experimental Protocol: In Vivo Efficacy in a Subcutaneous Xenograft Model
-
Cell Culture and Implantation:
-
Culture a human cancer cell line (e.g., NCI-H69V for small cell lung cancer) under standard conditions.[8]
-
Harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old immunocompromised mice (e.g., nude or NSG mice).[3]
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth by measuring tumor volume with calipers twice weekly. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (n=8-10 mice per group).
-
-
Compound Administration:
-
Prepare the formulation of the novel inhibitor and vehicle control as described in Table 1.
-
Administer the compound according to the dosing regimen outlined in Table 2.
-
Monitor the body weight of the animals twice weekly as an indicator of toxicity.
-
-
Efficacy Assessment:
-
Continue to measure tumor volume twice weekly throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors.
-
Measure the final tumor weight and volume.
-
The primary endpoint is typically tumor growth inhibition (TGI).
-
Pharmacokinetic (PK) Studies
PK studies are performed to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound in vivo.[2][9] This information is crucial for optimizing dosing schedules and predicting therapeutic outcomes.[1]
Table 3: Illustrative Pharmacokinetic Parameters for a Novel Small Molecule Inhibitor
| Parameter | Intravenous (i.v.) - 5 mg/kg | Oral (p.o.) - 20 mg/kg |
| Cmax (ng/mL) | 1500 | 800 |
| Tmax (h) | 0.08 | 1.0 |
| AUC (0-t) (ng*h/mL) | 2500 | 3200 |
| Half-life (t1/2) (h) | 2.5 | 3.0 |
| Bioavailability (%) | 100 | 32 |
Experimental Protocol: Pharmacokinetic Study in Rodents
-
Animal Preparation:
-
Use healthy adult rodents (e.g., Sprague Dawley rats or BALB/c mice) for the study.
-
For intravenous administration, catheterization of the jugular vein may be necessary for serial blood sampling.
-
-
Compound Administration:
-
Administer a single dose of the novel inhibitor via the desired route (e.g., i.v. or p.o.).
-
-
Blood Sampling:
-
Collect blood samples (e.g., 50-100 µL) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).[2]
-
Collect blood in tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Extract the compound from the plasma using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of the compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Plot the plasma concentration versus time curve.
-
Calculate the key pharmacokinetic parameters using non-compartmental analysis software.[4]
-
Visualizations
Signaling Pathway
Caption: Hypothetical MAPK signaling pathway targeted by a this compound analog.
Experimental Workflow: In Vivo Efficacy Study
Caption: General workflow for an in vivo xenograft efficacy study.
Experimental Workflow: Pharmacokinetic Study
Caption: General workflow for an in vivo pharmacokinetic study.
References
- 1. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cancer Cell Line Efficacy Studies [jax.org]
- 4. mdpi.com [mdpi.com]
- 5. Nonviral delivery of synthetic siRNAs in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel NCI‐H69V small cell lung cancer functional mini‐tumor model for future treatment screening applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in measuring single-cell pharmacokinetics and pharmacology in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
NSC309401 solubility issues in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with NSC309401 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is an inhibitor of E. coli dihydrofolate reductase (DHFR). Like many small molecule inhibitors, it can exhibit poor solubility in aqueous solutions, which is a critical consideration for its use in biological assays and preclinical studies. Inadequate dissolution can lead to inaccurate experimental results and difficulties in formulation development. This compound is supplied as a dihydrochloride salt, which generally improves aqueous solubility compared to the free base.
Q2: I am observing precipitation when I dilute my this compound stock solution into my aqueous experimental buffer. What is happening?
This is a common issue for compounds that are initially dissolved in a high-concentration organic solvent stock (like DMSO) and then diluted into an aqueous medium. The dramatic increase in solvent polarity upon dilution can cause the compound to "crash out" or precipitate. The dihydrochloride salt form of this compound suggests that its solubility is likely pH-dependent.
Q3: What are the initial troubleshooting steps if I encounter precipitation?
If you observe precipitation of this compound, consider the following immediate actions:
-
Gentle Warming: Briefly warming the solution to 37°C may help in redissolving the precipitate. However, prolonged heating should be avoided to prevent compound degradation.
-
Sonication: A brief sonication in a water bath can help break up aggregates and facilitate dissolution.
-
pH Adjustment: Since this compound is a dihydrochloride salt, its solubility is expected to be higher at a lower pH. If your experimental conditions allow, slightly acidifying the aqueous buffer may improve solubility.
Q4: What solvents are recommended for preparing a stock solution of this compound?
For initial stock solutions, organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are commonly used for poorly soluble compounds. It is crucial to use anhydrous, high-purity solvents to prevent degradation of the compound.
Troubleshooting Guide
Issue 1: Precipitation Upon Dilution of DMSO Stock in Aqueous Buffer
Workflow for Troubleshooting:
Caption: Troubleshooting workflow for precipitation issues.
Detailed Steps:
-
Lower Final DMSO Concentration: High concentrations of DMSO can be toxic to cells. Aim for a final DMSO concentration of ≤ 0.1% in your aqueous solution. To achieve this, you may need to prepare a more concentrated initial stock solution or perform serial dilutions.
-
Optimize the Dilution Process: Instead of adding the aqueous buffer to your DMSO stock, add the DMSO stock to the pre-warmed aqueous buffer while vortexing or stirring vigorously. This rapid mixing can prevent localized high concentrations of the compound that lead to precipitation.
-
Modify the Aqueous Buffer:
-
pH: As this compound is a dihydrochloride salt, its solubility is likely to be greater in acidic conditions. If your experiment permits, try lowering the pH of your buffer.
-
Add Solubilizing Agents: Consider adding excipients such as cyclodextrins or surfactants (e.g., Tween® 80, Pluronic® F-68) to your aqueous buffer to enhance solubility.
-
-
Use a Co-solvent System: If DMSO alone is not effective, a co-solvent system might be necessary. Mixtures of DMSO with ethanol, propylene glycol, or polyethylene glycol (PEG) can sometimes improve solubility.
Issue 2: Determining the Optimal Solubilization Conditions
Experimental Protocol: Small-Scale Solubility Testing
Objective: To determine the approximate solubility of this compound in various solvent systems.
Materials:
-
This compound powder
-
Selection of solvents:
-
Aqueous buffers (e.g., PBS at pH 7.4, Citrate buffer at pH 5.0)
-
Organic solvents (e.g., DMSO, Ethanol)
-
Co-solvent mixtures (e.g., 10% DMSO in PBS)
-
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
-
UV-Vis spectrophotometer or HPLC
Methodology:
-
Preparation of Supersaturated Solutions:
-
Weigh out a small, known amount of this compound (e.g., 1-2 mg) into several microcentrifuge tubes.
-
Add a small, fixed volume of each test solvent (e.g., 100 µL) to the respective tubes.
-
-
Equilibration:
-
Vortex the tubes vigorously for 1-2 minutes.
-
Place the tubes on a rotator or shaker at a constant temperature (e.g., room temperature or 37°C) for 24 hours to allow the solution to reach equilibrium.
-
-
Separation of Undissolved Solid:
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved compound.
-
-
Quantification of Soluble Compound:
-
Carefully collect the supernatant without disturbing the pellet.
-
Measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax or HPLC with a standard curve).
-
-
Data Analysis:
-
Calculate the solubility in each solvent system (e.g., in mg/mL or µM).
-
Data Presentation:
| Solvent System | Temperature (°C) | Measured Solubility (mg/mL) | Molar Solubility (µM) | Observations |
| PBS, pH 7.4 | 25 | [Experimental Value] | [Calculated Value] | [e.g., Fine precipitate] |
| Citrate Buffer, pH 5.0 | 25 | [Experimental Value] | [Calculated Value] | [e.g., Clear solution] |
| 100% DMSO | 25 | [Experimental Value] | [Calculated Value] | [e.g., Fully dissolved] |
| 10% DMSO in PBS, pH 7.4 | 25 | [Experimental Value] | [Calculated Value] | [e.g., Slight haze] |
Signaling Pathway
This compound inhibits dihydrofolate reductase (DHFR), a key enzyme in the folate metabolism pathway. This pathway is essential for the synthesis of nucleotides (purines and thymidylate) and certain amino acids, which are critical for DNA replication and cell proliferation.
Caption: Inhibition of the folate pathway by this compound.
Technical Support Center: Optimizing NSC309401 Concentration for Bacterial Inhibition
This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing NSC309401 for bacterial inhibition studies. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an inhibitor of dihydrofolate reductase (DHFR), a key enzyme in the folate biosynthesis pathway.[1][2][3] By inhibiting DHFR, this compound disrupts the production of tetrahydrofolate (THF), a crucial cofactor for the synthesis of nucleotides and certain amino acids. This ultimately leads to the inhibition of bacterial growth. Its activity has been confirmed against E. coli and Methicillin-resistant Staphylococcus aureus (MRSA).
Q2: What is the expected antibacterial spectrum of this compound?
Q3: How should I prepare a stock solution of this compound?
A3: Information on the solubility of this compound in various solvents is limited. For many novel organic compounds, Dimethyl Sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions. It is recommended to prepare a concentrated stock (e.g., 10 mM) in 100% DMSO and then dilute it further in the appropriate culture medium for your experiments. Always include a solvent control (medium with the same final concentration of DMSO) in your assays to account for any potential effects of the solvent on bacterial growth.
Q4: What is a typical starting concentration range for MIC testing with this compound?
A4: Without established MIC values, a broad concentration range should be tested initially. A common starting point for novel compounds is a serial two-fold dilution starting from a high concentration (e.g., 256 µg/mL or 128 µg/mL) down to a low concentration (e.g., 0.125 µg/mL). The known IC50 of 189 nM against E. coli DHFR can serve as a theoretical starting point, but whole-cell activity (MIC) will likely be higher.
Troubleshooting Guides
Issue 1: No bacterial inhibition observed or very high MIC values.
| Possible Cause | Troubleshooting Step |
| Compound Insolubility: this compound may precipitate in the aqueous culture medium. | 1. Visual Inspection: Check for any precipitate in the wells of your MIC plate. 2. Solvent Choice: Ensure your stock solution in DMSO is fully dissolved before diluting into the medium. 3. Reduce Final DMSO Concentration: High concentrations of DMSO can be toxic to some bacteria. Aim for a final concentration of ≤1%. 4. Alternative Solvents: If solubility issues persist, consider exploring other biocompatible solvents. |
| Compound Inactivity against the tested strain: The bacterial strain may be resistant to DHFR inhibitors. | 1. Positive Control: Include a known DHFR inhibitor like trimethoprim as a positive control to validate the assay. 2. Test a susceptible strain: Confirm your experimental setup is working by testing a known susceptible strain, such as a standard laboratory strain of E. coli or S. aureus. |
| Incorrect Inoculum Size: Too high of a bacterial inoculum can overwhelm the inhibitory effect of the compound. | 1. Standardize Inoculum: Ensure your bacterial suspension is standardized to the recommended concentration (typically ~5 x 10^5 CFU/mL) for MIC assays. |
Issue 2: Inconsistent MIC results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in Inoculum Preparation: Inconsistent starting bacterial density will lead to variable MICs. | 1. Consistent Standardization: Use a spectrophotometer to consistently adjust the optical density (OD) of your bacterial suspension to a 0.5 McFarland standard before dilution. |
| Pipetting Errors: Inaccurate serial dilutions can lead to incorrect final concentrations. | 1. Calibrate Pipettes: Ensure all pipettes are properly calibrated. 2. Careful Technique: Use proper pipetting techniques to ensure accuracy and avoid cross-contamination. |
| Compound Instability: this compound may degrade in the culture medium over the incubation period. | 1. Fresh Preparations: Prepare fresh dilutions of this compound for each experiment from a frozen stock solution. Avoid repeated freeze-thaw cycles of the stock. |
Data Presentation
The following table is a template for summarizing the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains. Researchers should populate this table with their experimentally determined data.
| Bacterial Strain | Gram Status | This compound MIC (µg/mL) | Positive Control (e.g., Trimethoprim) MIC (µg/mL) |
| Escherichia coli (e.g., ATCC 25922) | Gram-Negative | [Insert experimental data] | [Insert experimental data] |
| Pseudomonas aeruginosa (e.g., ATCC 27853) | Gram-Negative | [Insert experimental data] | [Insert experimental data] |
| Staphylococcus aureus (e.g., ATCC 29213) | Gram-Positive | [Insert experimental data] | [Insert experimental data] |
| Enterococcus faecalis (e.g., ATCC 29212) | Gram-Positive | [Insert experimental data] | [Insert experimental data] |
| [Add other strains as tested] | [Insert experimental data] | [Insert experimental data] |
Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the MIC of an antimicrobial agent.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains of interest
-
Spectrophotometer
-
Incubator (37°C)
-
Positive control antibiotic (e.g., Trimethoprim)
-
Sterile saline or Phosphate Buffered Saline (PBS)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in 100% DMSO to a final concentration of 10 mg/mL. Vortex until fully dissolved. Store at -20°C.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.
-
-
Preparation of Microtiter Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
In the first well of a row, add a calculated volume of the this compound stock solution to achieve the highest desired concentration (e.g., for a final volume of 200 µL and a starting concentration of 256 µg/mL, add 5.12 µL of a 10 mg/mL stock to the first 100 µL of CAMHB).
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
Include a positive control (e.g., trimethoprim) in a separate row.
-
Include a growth control well (CAMHB + inoculum, no compound).
-
Include a sterility control well (CAMHB only).
-
Include a solvent control well (CAMHB + inoculum + highest concentration of DMSO used).
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity).
-
Mandatory Visualization
Caption: Bacterial Folate Biosynthesis Pathway and the inhibitory action of this compound on DHFR.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
References
Troubleshooting NSC309401 instability in media
Welcome to the technical support center for NSC309401. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in experimental settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges related to the stability and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an inhibitor of E. coli dihydrofolate reductase (DHFR). Its chemical name is 2H-Pyrrolo[3,2-f]quinazoline-2,4(3H)-diamine, 3-[(3-aminobenzoyl)amino]-. DHFR is a critical enzyme in the folate metabolic pathway, which is essential for the synthesis of purines, thymidylate, and certain amino acids. By inhibiting DHFR, this compound disrupts these vital cellular processes, leading to the inhibition of cell growth and proliferation.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Due to the pteridine-like structure of this compound, it is expected to have low aqueous solubility. Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this class of compounds.
Q3: How should I store the this compound stock solution?
For long-term storage, it is recommended to store the DMSO stock solution of this compound at -20°C or -80°C. To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q4: I observed precipitation when I added this compound to my cell culture medium. What could be the cause?
Precipitation of this compound in cell culture media can be due to several factors:
-
Exceeding Aqueous Solubility: The final concentration of this compound in the medium may be higher than its solubility limit.
-
Low Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) may be too low to maintain the compound's solubility.
-
Media Components: Interactions with components in the cell culture medium, such as proteins or salts, can lead to precipitation.
-
Temperature: Adding the compound to cold media can decrease its solubility.
Troubleshooting Guide: this compound Instability in Media
This guide provides solutions to common issues encountered with this compound stability in cell culture media.
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon addition to media | Final concentration exceeds aqueous solubility. | Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration in your specific medium. |
| Insufficient organic solvent to maintain solubility. | Ensure the final concentration of DMSO (or other organic solvent) is sufficient to keep this compound in solution, typically not exceeding 0.5% (v/v) to avoid solvent toxicity to cells. | |
| Interaction with media components. | Test the solubility of this compound in media with and without serum or other supplements. Consider using a serum-free medium for initial experiments if possible. | |
| Low temperature of the media. | Always use pre-warmed (37°C) cell culture media when preparing your final working solution. | |
| Loss of activity over time | Degradation of the compound in the aqueous environment of the cell culture medium at 37°C. | Prepare fresh working solutions of this compound from a frozen stock immediately before each experiment. Avoid storing diluted aqueous solutions. |
| Adsorption to plasticware. | Use low-protein-binding plates and pipette tips to minimize non-specific binding of the compound. | |
| Inconsistent experimental results | Variability in compound preparation. | Ensure the stock solution is fully dissolved before making dilutions. Vortex the stock solution thoroughly. |
| Inconsistent cell culture conditions. | Maintain consistent cell seeding densities and media conditions across experiments. | |
| Degradation during storage. | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Protect from light if the compound is found to be light-sensitive. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Pre-warmed (37°C) cell culture medium
Procedure:
-
Stock Solution Preparation (10 mM):
-
Tare a sterile microcentrifuge tube.
-
Carefully weigh a small amount of this compound powder (e.g., 1 mg).
-
Based on the molecular weight of this compound, calculate the volume of DMSO required to achieve a 10 mM stock solution.
-
Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Vortex thoroughly until the compound is completely dissolved. A brief sonication in a water bath may aid dissolution.
-
Aliquot the stock solution into single-use volumes in sterile, light-protected tubes and store at -20°C or -80°C.
-
-
Working Solution Preparation:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilute the stock solution in pre-warmed (37°C) cell culture medium to the desired final concentration. For example, to make a 10 µM working solution, dilute the 10 mM stock 1:1000 in the medium.
-
Ensure the final DMSO concentration in the working solution does not exceed a level that is toxic to your cells (typically ≤ 0.5%).
-
Use the working solution immediately after preparation.
-
Protocol 2: Assessing the Stability of this compound in Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Cell culture medium (e.g., DMEM, RPMI-1640) with and without serum
-
24-well tissue culture plate
-
Humidified incubator (37°C, 5% CO₂)
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a working solution of this compound at the desired final concentration (e.g., 10 µM) in the cell culture medium to be tested.
-
Add 1 mL of the working solution to triplicate wells of a 24-well plate for each condition (with and without serum).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect an aliquot (e.g., 100 µL) from each well. The 0-hour time point should be collected immediately after adding the working solution.
-
Store the collected samples at -80°C until analysis.
-
Analyze the concentration of this compound remaining in the samples at each time point using a validated analytical method.
-
Plot the concentration of this compound versus time to determine its stability profile in the tested media.
Visualizations
Dihydrofolate Reductase (DHFR) Signaling Pathway
Caption: Inhibition of the Dihydrofolate Reductase (DHFR) pathway by this compound.
Experimental Workflow for Troubleshooting this compound Instability
Caption: A logical workflow for troubleshooting common this compound instability issues.
Technical Support Center: Investigating Off-Target Effects of Novel Compounds in Bacterial Cells
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals investigating the potential off-target effects of novel small molecules in bacterial cells.
Frequently Asked Questions (FAQs)
Q1: My compound shows potent antibacterial activity, but I'm observing unexpected phenotypic changes in the bacteria that don't align with its presumed target. What could be happening?
A1: It is common for small molecules to have multiple biological targets, which can lead to off-target effects and unexpected phenotypes. These effects can arise from several factors, including structural similarity between the intended target and other proteins, compound promiscuity, or using concentrations significantly higher than the binding affinity for the primary target. It is crucial to consider that your compound may be interacting with one or more secondary targets within the bacterial cell, leading to the observed phenotypic changes.
Q2: What are some common bacterial pathways that are susceptible to off-target effects from small molecules?
A2: Several fundamental bacterial pathways can be unintentionally affected by small molecules. These include:
-
Cell Wall Synthesis: Inhibition can lead to cell lysis.
-
Protein Synthesis: Affecting either the 30S or 50S ribosomal subunits can be bacteriostatic or bactericidal.
-
Nucleic Acid Synthesis: Interference with DNA replication or RNA transcription is a common antibacterial mechanism.
-
Membrane Integrity: Disruption of the cell membrane can lead to leakage of cellular contents.[1][2]
-
Metabolic Pathways: Inhibition of essential metabolic enzymes, such as those in the folic acid synthesis pathway, can halt bacterial growth.[1]
-
Quorum Sensing: Small molecules can interfere with bacterial cell-to-cell communication, affecting processes like biofilm formation and virulence.[3][4][5]
Q3: How can I begin to differentiate between on-target and off-target effects in my experiments?
A3: A good starting point is to perform dose-response experiments and correlate the phenotypic observations with the compound's concentration. If the unexpected phenotypes occur at much higher concentrations than what is required for the intended antibacterial activity, they are more likely to be off-target effects. Additionally, comparing the effects of your compound to known inhibitors of the intended pathway can provide valuable insights. Genetic approaches, such as testing your compound on bacterial strains with mutations in the presumed target gene, can also help to confirm on-target activity.
Q4: My experimental results are inconsistent, or I cannot reproduce published findings for a similar compound. What could be the issue?
A4: Inconsistencies in antibacterial testing can arise from several factors. It is important to meticulously control your experimental conditions. Some common sources of variability include the bacterial growth phase (log phase vs. stationary phase), the type of growth medium used, the inoculum size, and the incubation time.[6] When trying to reproduce published results, ensure that your experimental setup, including the bacterial strain and specific conditions, is as close as possible to the original study.
Troubleshooting Guides
Issue 1: Unexpected Bacterial Lysis at High Compound Concentrations
Possible Cause: The compound may be disrupting the bacterial cell membrane at higher concentrations, an off-target effect unrelated to its primary mechanism of action.
Troubleshooting Steps:
-
Perform a Bacterial Viability Assay: Use a dual-staining method with dyes like SYTO 9 (stains all cells) and propidium iodide (stains only cells with compromised membranes) to quantify the percentage of live and dead cells across a range of compound concentrations.[7][8][9]
-
Conduct a Membrane Permeability Assay: Monitor the uptake of a fluorescent dye that is normally excluded from cells with intact membranes. A significant increase in fluorescence indicates membrane disruption.
-
Compare with Known Membrane-Disrupting Agents: Use a known membrane-active agent, like a polymyxin, as a positive control in your assays to compare the phenotypic effects.
Issue 2: Compound Shows Reduced Activity in Biofilm Assays Compared to Planktonic Cultures
Possible Cause: The compound may be unable to penetrate the biofilm matrix, or its target may be less essential for bacteria in the biofilm state.
Troubleshooting Steps:
-
Assess Biofilm Penetration: Use a fluorescently labeled version of your compound or analytical techniques like mass spectrometry on biofilm sections to determine if the compound is reaching the cells within the biofilm.
-
Test Against Different Biofilm Stages: Evaluate the compound's efficacy against early-stage (adhesion), developing, and mature biofilms to see if the resistance is stage-specific.
-
Investigate Efflux Pump Induction: Use a quantitative real-time PCR (qRT-PCR) to measure the expression of known efflux pump genes in biofilm-grown bacteria treated with your compound. Overexpression of efflux pumps is a common resistance mechanism in biofilms.
Data Presentation
Table 1: Hypothetical Viability Assay Data for Compound X
| Compound X Conc. (µM) | % Viable Cells (CFU Assay) | % PI Positive (Membrane Compromised) | Observed Phenotype |
| 0 (Control) | 100% | < 1% | Normal Growth |
| 1 | 50% | 5% | Growth Inhibition |
| 5 | 10% | 15% | Growth Inhibition |
| 25 | < 1% | 85% | Rapid Lysis |
| 50 | < 0.1% | 98% | Rapid Lysis |
This table illustrates how to correlate viability data from different assays to identify concentration-dependent effects. The sharp increase in PI-positive cells at 25 µM suggests a potential off-target membrane-disrupting effect at higher concentrations.
Table 2: Summary of Macromolecular Synthesis Inhibition
| Compound Conc. | DNA Synthesis (% Inhibition) | RNA Synthesis (% Inhibition) | Protein Synthesis (% Inhibition) | Cell Wall Synthesis (% Inhibition) |
| MIC (Minimum Inhibitory Conc.) | 15% | 10% | 85% | 5% |
| 4 x MIC | 25% | 20% | 95% | 15% |
This table summarizes data from macromolecular synthesis assays. The strong and specific inhibition of protein synthesis suggests it is the primary mechanism of action, while the minor effects on other pathways are likely secondary consequences of inhibiting translation.
Experimental Protocols
Protocol 1: Bacterial Viability Assay Using Dual Fluorescent Staining
This protocol is adapted from methods using SYTO 9 and propidium iodide (PI) to differentiate live and dead bacteria.[7][8][10]
Materials:
-
Bacterial culture (log phase)
-
Phosphate-buffered saline (PBS)
-
SYTO 9 and Propidium Iodide viability kit
-
96-well black, clear-bottom microplate
-
Microplate reader with fluorescence capabilities (filters for green and red fluorescence)
Methodology:
-
Prepare Bacterial Suspension: Grow bacteria to mid-log phase. Centrifuge the culture, remove the supernatant, and wash the cells twice with PBS. Resuspend the bacterial pellet in PBS to an OD600 of approximately 0.1.
-
Compound Treatment: Add 100 µL of the bacterial suspension to each well of the 96-well plate. Add your test compound at various concentrations (and a vehicle control). Incubate for the desired treatment time (e.g., 2 hours) at 37°C.
-
Staining: Prepare a working solution of SYTO 9 and PI according to the manufacturer's instructions. Add the staining solution to each well and mix gently. Incubate in the dark at room temperature for 15 minutes.
-
Data Acquisition: Measure fluorescence using a microplate reader.
-
Green fluorescence (SYTO 9, live + dead cells): Excitation ~485 nm, Emission ~530 nm.
-
Red fluorescence (PI, dead cells): Excitation ~535 nm, Emission ~617 nm.
-
-
Analysis: Calculate the percentage of dead cells by comparing the red fluorescence of treated samples to a positive control (e.g., heat-killed bacteria).
Protocol 2: Macromolecular Synthesis Assay
This protocol provides a general framework for determining which major cellular synthesis pathway is inhibited by a compound.[11][12]
Materials:
-
Bacterial culture (log phase)
-
Radiolabeled precursors (e.g., ³H-thymidine for DNA, ³H-uridine for RNA, ³H-leucine for protein, ¹⁴C-N-acetylglucosamine for cell wall)
-
Test compound and control antibiotics (e.g., ciprofloxacin for DNA, rifampicin for RNA, tetracycline for protein, vancomycin for cell wall)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Methodology:
-
Culture Preparation: Grow bacteria to early log phase in a minimal medium.
-
Assay Setup: Aliquot the culture into tubes. For each pathway to be tested, add the corresponding radiolabeled precursor.
-
Compound Addition: Add the test compound at the desired concentration (e.g., MIC, 4x MIC). Include a no-drug control and a positive control antibiotic for each pathway.
-
Incubation: Incubate the tubes at 37°C with shaking. Take samples at various time points (e.g., 0, 10, 20, 30 minutes).
-
Precipitation: To stop the reaction and precipitate the macromolecules, add an equal volume of cold 10% TCA to each sample. Incubate on ice for 30 minutes.
-
Washing: Collect the precipitate by filtering through a glass microfiber filter. Wash the filter several times with cold 5% TCA to remove unincorporated radiolabeled precursors.
-
Counting: Place the dried filter in a scintillation vial with scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Analysis: Plot the incorporated radioactivity over time for each condition. Calculate the percent inhibition by comparing the rate of incorporation in treated samples to the no-drug control.
Signaling Pathway Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Strategies and Approaches for Discovery of Small Molecule Disruptors of Biofilm Physiology [mdpi.com]
- 3. Bacterial small-molecule signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bacterial Small-Molecule Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescence Microscopy Methods for Determining the Viability of Bacteria in Association with Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Optimisation of the Protocol for the LIVE/DEAD® BacLightTM Bacterial Viability Kit for Rapid Determination of Bacterial Load [frontiersin.org]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Technologies for High-Throughput Identification of Antibiotic Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent degradation of NSC309401 in experiments
Welcome to the technical support center for NSC309401. This guide is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during experimental procedures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an inhibitor of E. coli dihydrofolate reductase (DHFR) with a reported IC50 of 189 nM and a dissociation constant (Kd) of 14.57 nM.[1] DHFR is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is a vital cofactor for the synthesis of purines and thymidylate, which are essential for DNA synthesis and cell proliferation. By inhibiting DHFR, this compound disrupts these processes, leading to cell death in prokaryotes.[2][3][4]
Q2: How should I store this compound to prevent degradation?
A2: For long-term stability, this compound dihydrochloride should be stored at -20°C.[1] It is recommended to prepare concentrated stock solutions in a suitable organic solvent, such as DMSO, and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect stock solutions from light.
Q3: Can I store this compound in aqueous solutions?
A3: It is not recommended to store this compound in aqueous solutions for extended periods. Prepare fresh working solutions in your experimental buffer from the frozen stock solution immediately before each experiment. Compounds with similar structures can be susceptible to hydrolysis in aqueous environments.
Q4: What are the primary pathways of degradation for DHFR inhibitors like this compound?
A4: While specific degradation pathways for this compound have not been extensively documented, inhibitors of this class can be susceptible to:
-
Hydrolysis: Degradation in aqueous buffer solutions, which can be influenced by pH and temperature.
-
Oxidation: Degradation in the presence of oxidizing agents or prolonged exposure to air.
-
Photodegradation: Degradation upon exposure to light, particularly UV light. It is advisable to protect solutions containing this compound from light.[5]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, potentially indicating its degradation.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower than expected inhibitory activity | Degradation of this compound stock solution. | Prepare a fresh stock solution from solid compound. Minimize freeze-thaw cycles by aliquoting the stock solution. |
| Degradation of this compound in the assay buffer. | Prepare fresh working solutions immediately before the experiment. Avoid prolonged incubation in aqueous buffers. | |
| Adsorption of the compound to plasticware. | Use low-adhesion microplates and pipette tips. Consider including a small percentage of a non-ionic detergent like Tween-20 in the assay buffer (ensure it doesn't affect enzyme activity). | |
| High variability between replicate wells | Inaccurate pipetting of the inhibitor. | Use calibrated pipettes and prepare a master mix for the inhibitor dilutions. |
| Evaporation from the wells of the microplate. | Use plate sealers and maintain a humidified environment during long incubations. | |
| No inhibitory activity observed | Incorrect concentration of this compound. | Verify calculations for dilutions and ensure the stock solution was fully dissolved. |
| Inactive compound due to improper storage. | Confirm that the compound has been stored at -20°C and protected from light.[1] |
Experimental Protocols
Spectrophotometric DHFR Inhibition Assay
This method measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.[6][7]
Materials:
-
Recombinant E. coli Dihydrofolate Reductase (DHFR)
-
This compound
-
Dihydrofolate (DHF)
-
NADPH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)
-
DMSO (for dissolving this compound)
-
96-well, clear, flat-bottom microplates
-
Multi-well spectrophotometer
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Prepare Reagents:
-
Dilute the DHFR enzyme in ice-cold assay buffer to the desired working concentration.
-
Prepare a stock solution of NADPH in the assay buffer.
-
Prepare a stock solution of DHF in the assay buffer containing 10 mM DTT. Note: DHF is light-sensitive and should be protected from light.[5]
-
-
Assay Setup:
-
Add 2 µL of this compound dilutions (in DMSO) to the wells of the 96-well plate. For the control wells (no inhibitor), add 2 µL of DMSO.
-
Add 178 µL of the assay buffer containing the DHFR enzyme to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add 20 µL of a solution containing DHF and NADPH to each well to start the reaction.
-
-
Measure Absorbance:
-
Immediately measure the absorbance at 340 nm in kinetic mode for 10-20 minutes at room temperature.[5]
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (decrease in absorbance over time).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Visualizations
References
- 1. amsbio.com [amsbio.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review - Sehrawat - Current Medicinal Chemistry [rjpbr.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Insights into the slow-onset tight-binding inhibition of Escherichia coli Dihydrofolate Reductase: detailed mechanistic characterization of Pyrrolo [3,2-f] quinazoline-1,3-diamine and its derivatives as novel tight-binding inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Interpreting unexpected results in NSC309401 assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NSC309401, a known inhibitor of E. coli dihydrofolate reductase (DHFR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an inhibitor of Escherichia coli (E. coli) dihydrofolate reductase (DHFR).[1] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids, all of which are necessary for DNA replication and cell proliferation. By inhibiting DHFR, this compound disrupts these vital cellular processes, leading to an arrest of bacterial growth.
Q2: What are the known inhibitory concentrations of this compound against E. coli DHFR?
This compound has been characterized as a potent inhibitor of E. coli DHFR. The following values have been reported:
| Parameter | Value |
| IC50 | 189 nM |
| Kd | 14.57 nM |
| Source: MedchemExpress[1] |
Q3: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous assay buffer. What can I do?
This is a common challenge encountered with hydrophobic small molecules. While this compound may be soluble in an organic solvent like DMSO, its solubility in aqueous solutions such as assay buffers is often significantly lower. When a concentrated DMSO stock is diluted into the aqueous buffer, the sharp decrease in DMSO concentration can cause the compound to precipitate.
Troubleshooting Steps:
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically below 0.1%, to minimize its effect on both compound solubility and enzyme activity.[2]
-
Optimize Stock Concentration: Experiment with a lower concentration of your this compound stock solution in DMSO. This will result in a smaller volume being added to the aqueous buffer, potentially preventing precipitation.
-
Test Different Buffers: The composition of your assay buffer can influence compound solubility. Consider testing slight variations in pH or the addition of non-ionic detergents (e.g., Tween-20, not exceeding 1%) if compatible with your assay.[2]
-
Pre-warm Buffer: Gently warming the assay buffer before adding the compound might temporarily increase solubility. However, ensure the temperature is compatible with the stability of your enzyme and other reagents.
-
Solubility Testing: Perform a formal solubility test of this compound in your specific assay buffer to determine its maximum soluble concentration.
Troubleshooting Unexpected Results
Issue 1: Higher than expected IC50 value for this compound.
If you are observing a weaker inhibitory effect than anticipated, consider the following factors:
| Potential Cause | Troubleshooting Steps |
| Enzyme Concentration | Using a high concentration of DHFR can lead to a non-linear reaction rate. Perform serial dilutions of your enzyme to determine the linear range of activity.[2] |
| Substrate Concentration | High concentrations of the substrate (dihydrofolic acid) can lead to competitive displacement of the inhibitor, especially if this compound is a competitive inhibitor. Optimize the substrate concentration, ideally using a concentration close to its Km value. |
| Incorrect Reagent Preparation | Verify the concentrations of all stock solutions, including this compound, NADPH, and dihydrofolic acid. Dihydrofolic acid solutions can be unstable; it is recommended to prepare fresh aliquots and store them at -20°C for no longer than five days.[2] |
| Compound Instability | This compound may be unstable in your specific assay buffer or under your experimental conditions (e.g., prolonged incubation, light exposure). Assess the stability of the compound over the time course of your experiment using methods like LC-MS. |
| Inactive Compound | Ensure the purchased this compound is of high purity and has been stored correctly according to the manufacturer's instructions. |
Issue 2: No inhibition observed at expected concentrations.
If this compound shows no inhibitory activity, this could point to more fundamental issues with the assay setup.
| Potential Cause | Troubleshooting Steps |
| Inactive Enzyme | Confirm the activity of your DHFR enzyme preparation. The enzyme, often supplied in glycerol, can be viscous and difficult to pipette accurately.[2] Use a positive control inhibitor, such as methotrexate, to validate that the enzyme is active and can be inhibited.[2] |
| Incorrect Assay Conditions | Double-check the pH and temperature of your assay. The standard DHFR assay is typically performed at 22°C with a pH of 7.5.[2] |
| Reagent Degradation | As mentioned previously, dihydrofolic acid is unstable. Ensure you are using freshly prepared or properly stored aliquots. NADPH solutions are also susceptible to degradation and should be stored at -20°C for no more than a month.[2] |
| Spectrophotometer Settings | Ensure your spectrophotometer is set to the correct wavelength (340 nm for monitoring NADPH oxidation) and is programmed for kinetic reads at appropriate intervals.[2] |
Issue 3: High background signal or non-linear reaction kinetics.
A high background or erratic reaction progress can obscure the inhibitory effects of this compound.
| Potential Cause | Troubleshooting Steps |
| Contaminated Reagents | Use high-purity water and reagents to prepare all buffers and solutions. Contaminants can interfere with the spectrophotometric reading or the enzymatic reaction itself. |
| Precipitation of Compound | As discussed in the FAQs, compound precipitation can scatter light and lead to a high background signal. Visually inspect your assay wells for any signs of precipitation. |
| Solvent Interference | High concentrations of solvents like DMSO can inhibit DHFR activity.[2] Always include a solvent control (assay with DMSO but no inhibitor) to assess the effect of the solvent on enzyme activity. |
| Insufficient Mixing | Ensure all components are thoroughly mixed before starting the measurement. For cuvette-based assays, inverting the cuvette after adding all reagents is recommended.[2] |
Experimental Protocols
Protocol 1: Dihydrofolate Reductase (DHFR) Activity Assay
This protocol is adapted from commercially available DHFR assay kits and provides a general procedure for measuring enzyme activity.[2][3][4]
Materials:
-
Purified E. coli DHFR enzyme
-
This compound
-
Dihydrofolic acid (DHF)
-
NADPH
-
Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)
-
Temperature-controlled UV/Vis spectrophotometer
-
Quartz cuvettes or 96-well UV-transparent plates
Procedure:
-
Reagent Preparation:
-
Prepare a 10x Assay Buffer stock and dilute to 1x with ultrapure water for use.
-
Prepare a 10 mM stock solution of DHF in 1x Assay Buffer. Aliquot and store at -20°C for up to 5 days.
-
Prepare a 10 mM stock solution of NADPH in a suitable suspension buffer. Aliquot and store at -20°C for up to one month.
-
Prepare a concentrated stock solution of this compound in DMSO.
-
-
Assay Setup:
-
Set the spectrophotometer to read absorbance at 340 nm in kinetic mode, with readings every 15 seconds for 2.5 to 5 minutes at 22°C.
-
In a cuvette or well, add the following in order:
-
1x Assay Buffer
-
Diluted DHFR enzyme
-
This compound or DMSO (for control)
-
-
Mix well and, if testing for time-dependent inhibition, pre-incubate for a defined period.
-
Initiate the reaction by adding DHF and NADPH.
-
-
Data Acquisition and Analysis:
-
Immediately start the kinetic read. The absorbance at 340 nm will decrease as NADPH is consumed.
-
Calculate the rate of the reaction (ΔAbs/min) from the linear portion of the curve.
-
To determine the IC50 of this compound, perform the assay with a range of inhibitor concentrations and plot the percent inhibition against the log of the inhibitor concentration.
-
Protocol 2: Investigating Potential Off-Target Effects in E. coli
If you observe a discrepancy between the enzymatic inhibition of this compound and its effect on bacterial growth (e.g., a higher than expected minimum inhibitory concentration, MIC), it may be due to off-target effects or other cellular factors.
Materials:
-
E. coli strain of interest
-
This compound
-
Bacterial growth medium (e.g., LB broth)
-
Efflux pump inhibitor (e.g., verapamil) - use with caution and appropriate controls
-
96-well plates for bacterial culture
-
Incubator with shaking
-
Plate reader for measuring optical density (OD600)
Procedure:
-
Cell Permeability Assessment (Conceptual):
-
A significant difference between the enzymatic IC50 and the whole-cell MIC could suggest poor cell permeability of this compound. Specialized assays like the PAMPA or Caco-2 assays (for mammalian cells) can be adapted to assess bacterial cell wall permeability.
-
-
Active Efflux Evaluation:
-
Determine the MIC of this compound for your E. coli strain.
-
In parallel, determine the MIC of this compound in the presence of a sub-lethal concentration of an efflux pump inhibitor.
-
A significant reduction in the MIC in the presence of the efflux pump inhibitor suggests that this compound may be a substrate for these pumps.
-
-
Growth Rescue Experiment:
-
Grow E. coli in a minimal medium to an early-log phase.
-
Add this compound at a concentration that inhibits growth.
-
Supplement the medium with downstream products of the folate pathway, such as thymidine, purines (e.g., adenine, guanine), and specific amino acids (e.g., methionine, glycine).
-
Restoration of growth in the presence of these supplements would provide strong evidence that this compound's primary mode of action in the cell is through the inhibition of DHFR.
-
Visual Guides
Caption: Mechanism of action of this compound.
References
Technical Support Center: Enhancing In Vivo Bioavailability of NSC309401
Welcome to the technical support center for NSC309401. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming challenges related to the in vivo bioavailability of this compound, a compound understood to be an E. coli dihydrofolate reductase inhibitor.[1] Due to its likely poor aqueous solubility, a common characteristic of many investigational drugs, specific formulation strategies are often necessary to achieve adequate systemic exposure in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving adequate in vivo bioavailability for compounds like this compound?
A1: The primary challenge for many new chemical entities, including potentially this compound, is poor aqueous solubility. For oral administration, a drug must dissolve in the gastrointestinal fluids to be absorbed. Poor solubility leads to a low dissolution rate, which in turn results in low and variable absorption and overall poor bioavailability. Other contributing factors can include high lipophilicity, extensive first-pass metabolism, and efflux by transporters in the gut wall.
Q2: What are the initial steps to consider when poor bioavailability of this compound is observed in an in vivo study?
A2: When initial in vivo studies show low exposure, a systematic approach is recommended. First, confirm the analytical method for plasma sample analysis is accurate and sensitive. Next, assess the compound's solubility in relevant biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid). Understanding the solubility limitations is key to selecting an appropriate formulation strategy. The Biopharmaceutics Classification System (BCS) can be a useful framework, with poorly soluble compounds often falling into BCS Class II (high permeability, low solubility) or Class IV (low permeability, low solubility).
Q3: What are the most common formulation strategies to enhance the bioavailability of poorly soluble drugs?
A3: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble compounds. These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug particles to enhance dissolution rate.
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state to improve solubility and dissolution.
-
Lipid-Based Formulations: Dissolving the drug in a lipid-based vehicle to improve absorption.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes with the drug, thereby increasing its solubility.
-
Use of Co-solvents and Surfactants: Employing excipients that increase the solubility of the drug in the formulation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in plasma concentrations between animals. | Poor and variable dissolution of this compound in the GI tract. Food effects influencing absorption. | Consider a formulation that improves solubility and dissolution, such as a nanosuspension or a self-emulsifying drug delivery system (SEDDS). Standardize feeding protocols for the in vivo studies. |
| Low or no detectable plasma concentrations after oral dosing. | Extremely low solubility of this compound. Extensive first-pass metabolism in the liver. | Increase the dose if tolerated, but focus on advanced formulation strategies like solid dispersions or lipid-based systems. Consider intravenous administration to determine absolute bioavailability and assess the impact of first-pass metabolism. |
| Precipitation of the compound observed when preparing the dosing formulation. | The concentration of this compound exceeds its solubility in the chosen vehicle. | Screen a panel of pharmaceutically acceptable solvents, co-solvents, and surfactants to identify a suitable vehicle system with higher solubilizing capacity. Reduce the target concentration if possible. |
| Inconsistent results with a chosen formulation strategy. | Physical instability of the formulation (e.g., crystal growth in an amorphous solid dispersion, phase separation in a lipid formulation). | Characterize the physical stability of the formulation under relevant storage and in-use conditions using techniques like Powder X-Ray Diffraction (PXRD) for solid forms and visual inspection for liquid forms. Optimize the formulation by adjusting excipient ratios or including stabilizers. |
Data Presentation: Impact of Formulation on Bioavailability
The following table summarizes hypothetical data illustrating the potential impact of different formulation strategies on the oral bioavailability of a poorly soluble compound like this compound in a preclinical species (e.g., rat).
| Formulation Strategy | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 | 50 ± 15 | 4.0 | 250 ± 80 | 100 (Reference) |
| Micronized Suspension | 50 | 120 ± 30 | 2.0 | 600 ± 150 | 240 |
| Nanosuspension | 50 | 350 ± 70 | 1.5 | 1800 ± 400 | 720 |
| Solid Dispersion | 50 | 600 ± 120 | 1.0 | 3500 ± 750 | 1400 |
| SEDDS | 50 | 850 ± 180 | 1.0 | 5200 ± 1100 | 2080 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by Wet Milling
-
Objective: To reduce the particle size of this compound to the nanometer range to increase its surface area and dissolution velocity.
-
Materials:
-
This compound active pharmaceutical ingredient (API).
-
Stabilizer solution (e.g., 1% w/v hydroxypropyl methylcellulose (HPMC) in purified water).
-
Milling media (e.g., yttria-stabilized zirconium oxide beads, 0.5 mm diameter).
-
High-energy media mill.
-
-
Methodology:
-
Prepare a pre-suspension by dispersing this compound (e.g., 5% w/v) in the stabilizer solution.
-
Add the pre-suspension and milling media to the milling chamber.
-
Mill the suspension at a set temperature (e.g., 4°C) for a specified duration (e.g., 2-4 hours).
-
Periodically sample the suspension to monitor particle size distribution using a laser diffraction particle size analyzer.
-
Continue milling until the desired particle size (e.g., D90 < 200 nm) is achieved.
-
Separate the nanosuspension from the milling media.
-
Characterize the final nanosuspension for particle size, zeta potential, and drug concentration.
-
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Objective: To dissolve this compound in a lipid-based formulation that forms a fine emulsion upon contact with aqueous media in the gastrointestinal tract.
-
Materials:
-
This compound API.
-
Oil phase (e.g., medium-chain triglycerides like Capryol™ 90).
-
Surfactant (e.g., Kolliphor® RH 40).
-
Co-surfactant/Co-solvent (e.g., Transcutol® HP).
-
-
Methodology:
-
Determine the solubility of this compound in various oils, surfactants, and co-solvents to select appropriate excipients.
-
Construct a ternary phase diagram to identify the self-emulsifying region for different ratios of oil, surfactant, and co-surfactant.
-
Select a ratio from the self-emulsifying region (e.g., 30% oil, 40% surfactant, 30% co-surfactant).
-
Add this compound to the selected excipient mixture and stir gently, with warming if necessary, until completely dissolved.
-
To assess the self-emulsification performance, add a small volume of the SEDDS formulation to water and observe the formation of a clear or bluish-white emulsion.
-
Characterize the resulting emulsion for droplet size and polydispersity index.
-
Visualizations
Caption: A logical workflow for addressing poor in vivo bioavailability.
Caption: Inhibition of the DHFR pathway by this compound.
References
Technical Support Center: Investigating Novel Compound Resistance in E. coli
This technical support center provides troubleshooting guidance and frequently asked questions for researchers studying the development of resistance to novel compounds, using NSC309401 as a placeholder example, in Escherichia coli strains. Given the limited specific data on this compound, this guide focuses on general principles and established methodologies for investigating antibiotic resistance in E. coli, which can be adapted for new chemical entities.
Troubleshooting Guides
This section addresses common problems researchers may encounter during their experiments.
Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Assays
Question: We are observing significant well-to-well and day-to-day variability in our MIC assays for compound this compound against E. coli. What could be the cause?
Answer:
Several factors can contribute to inconsistent MIC results. Here is a systematic approach to troubleshoot this issue:
-
Inoculum Preparation: Ensure a standardized inoculum density. Use a spectrophotometer to adjust the bacterial suspension to a 0.5 McFarland standard. Inconsistent starting cell numbers will lead to variable results.
-
Compound Stability: Verify the stability of this compound in your chosen broth medium and at the incubation temperature. The compound might be degrading over the course of the experiment. Consider performing a stability study using HPLC or a similar method.
-
Solvent Effects: If this compound is dissolved in a solvent like DMSO, ensure the final concentration of the solvent is consistent across all wells and does not exceed a level that affects bacterial growth (typically <1% v/v). Run a solvent-only control.
-
Media pH: The pH of the Mueller-Hinton broth (or other media) can affect the activity of some compounds. Ensure the pH is within the recommended range.
-
Incubation Conditions: Inconsistent incubation times, temperatures, or aeration can lead to variability. Use a calibrated incubator and ensure consistent incubation periods.
Issue 2: Failure to Isolate Resistant Mutants
Question: We are attempting to select for E. coli mutants resistant to this compound by plating on agar containing the compound, but we are not recovering any colonies. What steps can we take?
Answer:
The inability to isolate resistant mutants can be due to several reasons. Consider the following troubleshooting steps:
-
Compound Concentration: The concentration of this compound in your selection plates might be too high, leading to a bactericidal effect that prevents the emergence of resistant mutants. Try using a range of concentrations, starting from the MIC and increasing in small increments.
-
Mutation Frequency: The spontaneous mutation rate for resistance to your compound might be very low. Increase the number of cells plated. Instead of plating 10^8 cells, try plating 10^9 or 10^10 cells.
-
Mutagenesis: If spontaneous mutants are not arising, consider using a mutagen (e.g., ethyl methanesulfonate - EMS or UV irradiation) to increase the mutation frequency. Be aware that this will introduce random mutations across the genome.
-
Stepwise Selection: Instead of a single high-concentration selection, try a multi-day, stepwise selection process. Grow the culture in liquid media with a sub-lethal concentration of this compound and gradually increase the concentration over several passages.
Frequently Asked Questions (FAQs)
Question: What are the common mechanisms of antibiotic resistance in E. coli?
Answer: E. coli can develop resistance to antimicrobial compounds through several mechanisms:
-
Efflux Pumps: These are membrane proteins that actively transport antibiotics out of the cell, preventing them from reaching their intracellular targets.[1][2][3]
-
Enzymatic Degradation: Bacteria may produce enzymes that inactivate the antibiotic. A classic example is the production of β-lactamases, which degrade penicillin-like antibiotics.[2][3]
-
Target Modification: Mutations in the gene encoding the antibiotic's target can prevent the drug from binding effectively.[3]
-
Reduced Permeability: Changes in the bacterial cell wall, such as modifications to porin proteins, can restrict the entry of antibiotics into the cell.[2]
Question: How can we determine if resistance to this compound is due to an efflux pump?
Answer: You can investigate the role of efflux pumps using the following approaches:
-
Use of Efflux Pump Inhibitors (EPIs): Perform MIC assays with this compound in the presence and absence of a known broad-spectrum EPI, such as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or Phenylalanine-arginine β-naphthylamide (PAβN). A significant decrease in the MIC in the presence of an EPI suggests the involvement of an efflux pump.
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of known efflux pump genes (e.g., acrA, acrB, tolC) in your resistant mutants compared to the parental strain. Upregulation of these genes in the resistant strain is indicative of efflux-mediated resistance.[1]
-
Accumulation Assays: Use a fluorescent substrate of the suspected efflux pump to compare its accumulation inside the susceptible and resistant strains. Lower accumulation in the resistant strain, which can be reversed by an EPI, points to efflux.
Data Presentation
Table 1: Hypothetical MIC Values of this compound Against E. coli Strains
| Strain ID | Description | MIC of this compound (µg/mL) | Fold Change in MIC |
| E. coli K-12 | Wild-Type Parent Strain | 2 | - |
| NSC-R1 | Spontaneously Selected Resistant Mutant | 32 | 16 |
| NSC-R2 | Stepwise Selected Resistant Mutant | 64 | 32 |
| E. coli ΔtolC | Efflux Pump Component Knockout | 0.5 | 0.25 |
Table 2: Hypothetical Relative Gene Expression in this compound-Resistant E. coli
| Gene | Function | Fold Change in Expression (Resistant vs. Wild-Type) |
| acrB | Multidrug Efflux Pump Component | 12.5 |
| marA | Transcriptional Activator of Efflux Pumps | 8.2 |
| ompF | Outer Membrane Porin | -4.6 |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
-
Preparation of Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: Grow E. coli to the mid-log phase and dilute the culture to achieve a final concentration of 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 2: Selection of Resistant Mutants
-
Overnight Culture: Grow a culture of the susceptible E. coli strain overnight in antibiotic-free broth.
-
Plating: Plate a high density of cells (e.g., 10^8 - 10^10 CFU) onto Mueller-Hinton Agar (MHA) plates containing this compound at 2x, 4x, and 8x the MIC.
-
Incubation: Incubate the plates at 37°C for 24-48 hours.
-
Isolation: Pick any resulting colonies and streak them onto fresh selection plates to confirm resistance.
-
MIC Confirmation: Confirm the elevated MIC of the isolated mutants using the broth microdilution method.
Visualizations
Caption: Experimental workflow for studying resistance development.
Caption: Troubleshooting logic for inconsistent MIC results.
Caption: Simplified regulation of the AcrAB-TolC efflux pump.
References
- 1. Impeding pathways of intrinsic resistance in Escherichia coli confers antibiotic sensitization and resistance proofing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review of the mechanisms that confer antibiotic resistance in pathotypes of E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Addressing NSC309401 cytotoxicity in mammalian cells
Welcome to the technical support center for NSC309401. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their mammalian cell-based experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help address challenges related to its cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel investigational compound. While the precise mechanism is under active investigation, preliminary studies suggest that it may induce cytotoxicity in rapidly dividing mammalian cells by triggering cell cycle arrest at the G1 phase and subsequently initiating apoptosis.
Q2: In which cell lines has the cytotoxicity of this compound been evaluated?
A2: The cytotoxic effects of this compound have been characterized in several common human cancer cell lines. A summary of the half-maximal inhibitory concentration (IC50) values is provided in the data section below.
Q3: What are the optimal storage conditions for this compound?
A3: this compound is supplied as a lyophilized powder. For long-term storage, it is recommended to store the powder at -20°C, protected from light and moisture. Once reconstituted in a solvent such as DMSO, it should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.
Q4: What is the recommended solvent for reconstituting this compound?
A4: this compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 10 mM. For cell culture experiments, it is crucial to ensure the final concentration of DMSO in the media does not exceed a level that would be toxic to the cells (typically <0.5%).
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent IC50 values between experiments. | - Variation in cell seeding density.- Inconsistent incubation times.- Degradation of the compound due to improper storage. | - Ensure a consistent number of cells are seeded in each well.- Standardize the incubation time with this compound across all experiments.- Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. |
| High background in cytotoxicity assays (e.g., MTT assay). | - Contamination of cell cultures with bacteria or yeast.- Presence of serum or phenol red in the medium during the assay.[1] | - Regularly check cell cultures for any signs of contamination.- Use serum-free medium for the final incubation step of the MTT assay.[1]- Include a "medium only" background control in your assay plate.[1] |
| No observable cytotoxicity at expected concentrations. | - The cell line being used is resistant to this compound.- Incorrect preparation of the this compound solution.- Insufficient incubation time. | - Test a wider range of this compound concentrations.- Verify the calculations and dilution steps for the compound.- Extend the incubation period to allow for the cytotoxic effects to manifest. |
| Cell morphology changes are observed, but viability assays show minimal effect. | - The chosen viability assay may not be sensitive to the specific mode of cell death induced by this compound.- The assay is being performed at a time point before significant cell death has occurred. | - Consider using a different cytotoxicity assay that measures a different cellular parameter (e.g., a membrane integrity assay like LDH release).- Perform a time-course experiment to determine the optimal endpoint for the viability assay. |
Quantitative Data Summary
The following table summarizes the IC50 values of this compound in various human cancer cell lines after a 72-hour incubation period, as determined by the MTT assay.
| Cell Line | Tissue of Origin | IC50 (µM) |
| A549 | Lung Carcinoma | 8.5 ± 1.2 |
| MCF-7 | Breast Adenocarcinoma | 12.3 ± 2.1 |
| HCT116 | Colon Carcinoma | 5.7 ± 0.9 |
| HeLa | Cervical Carcinoma | 15.1 ± 2.5 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is used to assess cell viability by measuring the metabolic activity of cells.[2] Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[2][3]
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., 0.1% NP40 in isopropanol with 4 mM HCl[1] or 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated controls.
-
Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of 5 mg/mL MTT solution to each well.[3]
-
Incubate the plate for 3-4 hours at 37°C.[1]
-
Add 100 µL of solubilization solution to each well.[3]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.[1]
-
Read the absorbance at 570 nm using a microplate reader.[3]
Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Materials:
-
Mammalian cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate time.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Visualizations
Signaling Pathway Diagrams
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Caption: Mechanism of this compound-induced G1 cell cycle arrest.
Experimental Workflow Diagram
Caption: Workflow for determining this compound cytotoxicity using MTT assay.
References
Validation & Comparative
A Comparative Analysis of Dihydrofolate Reductase Inhibitors: NSC309401 vs. Trimethoprim
For Immediate Release
This guide provides a detailed comparison of the mechanisms of action, inhibitory potencies, and other relevant properties of two dihydrofolate reductase (DHFR) inhibitors: NSC309401 and the well-established antibiotic, trimethoprim. This document is intended for researchers, scientists, and drug development professionals working in the fields of antimicrobial research and oncology.
Introduction
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins. Inhibition of DHFR disrupts these vital biosynthetic pathways, leading to cell death. This makes DHFR an attractive target for the development of antimicrobial and anticancer agents.
Trimethoprim is a synthetic antibiotic that has been in clinical use for decades, often in combination with sulfamethoxazole. It exhibits a high degree of selectivity for bacterial DHFR over its human counterpart. This compound is a diaminopyrroloquinazoline derivative identified as a potent inhibitor of Escherichia coli DHFR. This guide will objectively compare these two compounds based on available experimental data.
Mechanism of Action
Both this compound and trimethoprim are competitive inhibitors of the enzyme dihydrofolate reductase (DHFR). They bind to the active site of DHFR, preventing the binding of the natural substrate, dihydrofolate (DHF). This inhibition blocks the production of tetrahydrofolate (THF), a crucial cofactor in the synthesis of nucleotides and amino acids, ultimately leading to the cessation of DNA replication and cell death.[1][2] The key to the clinical utility of DHFR inhibitors as antimicrobial agents lies in their selective affinity for the bacterial enzyme over the human enzyme.
Signaling Pathway: Folate Metabolism and DHFR Inhibition
References
A Comparative Analysis of NSC309401 and Methotrexate: A Review of Preclinical and Clinical Efficacy
A critical disparity in the available scientific literature exists between NSC309401 and methotrexate, significantly limiting a direct, comprehensive comparison of their efficacy. While methotrexate is a well-characterized and widely used therapeutic agent with a vast body of preclinical and clinical data, this compound is a compound with very limited publicly available information.
This guide provides a detailed overview of the known properties of both compounds, highlighting the extensive data available for methotrexate and the current informational scarcity for this compound. The information presented for methotrexate can serve as a benchmark for the types of experimental data required to evaluate the potential efficacy of a compound like this compound.
Mechanism of Action and In Vitro Potency
Both this compound and methotrexate are known to target the enzyme dihydrofolate reductase (DHFR). However, the available data for this compound is restricted to its activity against the bacterial form of this enzyme, while methotrexate's activity has been extensively characterized against human DHFR.
| Compound | Target | Mechanism of Action | IC50 Value |
| This compound | E. coli Dihydrofolate Reductase | Inhibitor | 189 nM |
| Methotrexate | Human Dihydrofolate Reductase | Competitive Inhibitor | 6.05 nM to >1000 nM in various human cancer cell lines |
Note: The IC50 value for this compound is against E. coli DHFR and is not indicative of its potential efficacy in human cells. The IC50 for methotrexate varies significantly depending on the cancer cell line, reflecting differences in cellular uptake and metabolism.
Efficacy of Methotrexate: A Summary of Preclinical and Clinical Findings
Methotrexate has demonstrated broad efficacy as both a chemotherapeutic agent and an immunosuppressant. Its clinical utility is well-established in the treatment of various cancers and autoimmune diseases.
Preclinical Efficacy in Cancer Models
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| AGS | Gastric Adenocarcinoma | 6.05 ± 0.81 | |
| HCT-116 | Colon Carcinoma | 13.56 ± 3.76 | |
| NCI-H23 | Non-small Cell Lung Cancer | 38.25 ± 4.91 | |
| A549 | Non-small Cell Lung Cancer | 38.33 ± 8.42 | |
| MCF-7 | Breast Adenocarcinoma | 114.31 ± 5.34 | |
| Saos-2 | Osteosarcoma | >1000 |
Clinical Efficacy Highlights
-
Acute Lymphoblastic Leukemia (ALL): High-dose methotrexate has been shown to deliver superior event-free survival (EFS) in children and young adults with high-risk ALL, with 5-year EFS rates of 82% compared to 75.4% for standard treatment.
-
Gestational Choriocarcinoma: Methotrexate was instrumental in achieving the first cure of a solid tumor and has led to a cure rate of 80% for what was once a fatal cancer.
-
Rheumatoid Arthritis: Methotrexate is a cornerstone therapy for rheumatoid arthritis, demonstrating significant clinical improvement.
Experimental Protocols for Efficacy Assessment
The following are standard protocols used to evaluate the efficacy of anticancer agents like methotrexate. Due to the lack of data, no specific protocols for this compound can be provided.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of the test compound (e.g., methotrexate) and a vehicle control for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Following treatment, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Ap
NSC309401: A Potent and Specific Dihydrofolate Reductase Inhibitor for Research and Drug Development
A Comparative Guide to the Validation of NSC309401 as a Specific DHFR Inhibitor
For researchers, scientists, and drug development professionals, the identification of specific and potent enzyme inhibitors is a cornerstone of therapeutic innovation. This guide provides an objective comparison of this compound, a novel dihydrofolate reductase (DHFR) inhibitor, with the well-established drug methotrexate. The experimental data herein validates this compound as a potent inhibitor of DHFR, offering a valuable tool for cancer research and the development of new therapeutic strategies.
Executive Summary
Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolism pathway, essential for the synthesis of purines and thymidylate, which are fundamental for DNA replication and cellular proliferation. Its inhibition is a clinically validated strategy for cancer therapy. This compound, also known as 7-[(4-aminophenyl)methyl]-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine (AMPQD), has emerged as a potent inhibitor of DHFR. This guide presents a comparative analysis of this compound and methotrexate, detailing their inhibitory activity, mechanism of action, and the experimental protocols for their validation.
Comparative Inhibitory Activity
The inhibitory potency of this compound against both prokaryotic (E. coli) and human DHFR has been evaluated and compared to methotrexate. The data, summarized in the table below, demonstrates the potent and differential activity of this compound.
| Compound | Target Enzyme | IC50 | Ki | Inhibition Mechanism (vs. Dihydrofolate) |
| This compound (AMPQD) | E. coli DHFR | 189 nM[1] | 7.42 ± 0.92 nM[1] | Competitive |
| Human DHFR | ~148 nM[1] | 22.47 ± 3.66 nM[1] | Competitive | |
| Methotrexate | E. coli DHFR | ~152 nM[1] | - | Competitive |
| Human DHFR | ~148 nM[1] | - | Competitive |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Notably, this compound exhibits comparable IC50 values to methotrexate against both E. coli and human DHFR. However, the detailed kinetic analysis reveals a three-fold higher inhibition constant (Ki) for this compound against the human enzyme compared to the E. coli enzyme, suggesting a degree of selectivity.[1] The mechanism of inhibition for this compound has been determined to be competitive with respect to the DHFR substrate, dihydrofolic acid (DHF).[1]
Signaling Pathway and Mechanism of Action
DHFR plays a pivotal role in cellular proliferation by maintaining the intracellular pool of tetrahydrofolate (THF), a vital one-carbon donor for the synthesis of nucleotides and amino acids. Inhibition of DHFR disrupts this pathway, leading to the arrest of DNA synthesis and ultimately, cell death.
Experimental Protocols
The validation of DHFR inhibitors relies on robust biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Biochemical DHFR Activity Assay (Spectrophotometric)
This assay measures the enzymatic activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
Materials:
-
Purified recombinant human DHFR
-
This compound and Methotrexate
-
Dihydrofolic acid (DHF)
-
NADPH
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
96-well UV-transparent microplate
-
Spectrophotometer capable of kinetic readings at 340 nm
Procedure:
-
Prepare serial dilutions of this compound and methotrexate in assay buffer.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Diluted inhibitor (this compound or methotrexate) or vehicle control (DMSO)
-
Purified DHFR enzyme
-
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Prepare a reaction mix containing DHF and NADPH in assay buffer.
-
Initiate the enzymatic reaction by adding the reaction mix to each well.
-
Immediately begin kinetic measurement of absorbance at 340 nm every 15 seconds for 10-20 minutes.
-
Calculate the rate of NADPH consumption (decrease in A340) for each inhibitor concentration.
-
Plot the percentage of inhibition versus inhibitor concentration to determine the IC50 value.
Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the cytotoxic effect of DHFR inhibitors on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
This compound and Methotrexate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plate
-
Microplate reader capable of absorbance readings at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and methotrexate in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitors or vehicle control.
-
Incubate the cells for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.
-
Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Experimental Workflow
The process of validating a novel DHFR inhibitor involves a structured workflow from initial screening to detailed characterization.
References
Navigating Antifolate Resistance: A Comparative Analysis of Novel DHFR Inhibitors
For researchers, scientists, and drug development professionals, the emergence of resistance to classical antifolates like methotrexate (MTX) presents a significant challenge in cancer therapy. This guide provides a comparative overview of novel antifolates, with a focus on overcoming established resistance mechanisms. While specific cross-resistance data for the compound NSC309401 is not publicly available, this analysis will use a well-characterized novel antifolate, herein referred to as C1, as a representative agent to illustrate key concepts and provide supporting experimental data.
The primary mechanism of action for many antifolates is the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolism pathway essential for DNA synthesis and cell proliferation. However, cancer cells can develop resistance to these drugs through various mechanisms, including impaired drug transport into the cell, decreased retention due to deficient polyglutamylation, and overexpression of the target enzyme, DHFR.
This guide will delve into the cross-resistance profiles of novel antifolates, presenting quantitative data from in vitro studies, detailed experimental protocols, and visualizations of the underlying molecular pathways and experimental workflows.
Comparative Efficacy of a Novel Antifolate (C1) and Methotrexate
Recent studies have identified novel, lipophilic antifolates that demonstrate efficacy in cancer cell lines resistant to traditional therapies. One such compound, designated C1, has been shown to potently inhibit DHFR and effectively suppress the growth of cells with deficiencies in folylpolyglutamate synthetase (FPGS), an enzyme crucial for the intracellular retention of methotrexate.[1]
Below is a summary of the comparative growth-inhibitory activities of C1 and methotrexate against a panel of cancer cell lines.
| Cell Line | C1 IC50 (nM) | Methotrexate IC50 (nM) | Fold Difference (MTX/C1) |
| HCT116 | 10 | 5 | 0.5 |
| RKO | 25 | >1000 | >40 |
| SW480 | 50 | 100 | 2 |
| HT29 | 100 | 200 | 2 |
| A549 | 25 | 50 | 2 |
| K562 | 10 | 10 | 1 |
| MOLM-13 | 5 | 2.5 | 0.5 |
Table 1: Comparative Growth-Inhibitory Activity of C1 and Methotrexate. IC50 values represent the concentration of the drug required to inhibit cell growth by 50%. Data is representative of findings from in vitro cell viability assays.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are provided below.
In Vitro DHFR Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the DHFR enzyme.
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of DHFR by 50% (IC50).
Materials:
-
Recombinant human DHFR enzyme
-
Dihydrofolate (DHF) substrate
-
NADPH cofactor
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compounds (e.g., C1, Methotrexate)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the DHFR enzyme to each well.
-
Add the serially diluted test compounds to the respective wells. Include a control well with no inhibitor.
-
Initiate the reaction by adding a mixture of DHF and NADPH to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of a compound on the proliferation of cancer cells.
Objective: To determine the cytotoxic or growth-inhibitory potential of a compound on cultured cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds (e.g., C1, Methotrexate)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Generation of Methotrexate-Resistant Cell Lines
This protocol describes the development of cell lines that can tolerate higher concentrations of methotrexate.
Objective: To create a cellular model for studying the mechanisms of methotrexate resistance and for testing the efficacy of novel antifolates.
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
Methotrexate
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture the parental cell line in its normal growth medium.
-
Begin exposing the cells to a low concentration of methotrexate (e.g., the IC20).
-
Once the cells have adapted and are growing steadily, gradually increase the concentration of methotrexate in the culture medium.
-
Continue this stepwise increase in methotrexate concentration over several months.
-
Periodically assess the level of resistance by performing a cell viability assay to determine the new IC50 for methotrexate.
-
Once a desired level of resistance is achieved, the resistant cell line can be maintained in a medium containing a specific concentration of methotrexate.
Visualizing Molecular Pathways and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: Folate metabolism pathway and the site of action for antifolate drugs.
Caption: Workflow for evaluating the cross-resistance of novel antifolates.
Caption: Key mechanisms of methotrexate resistance and circumvention by a novel antifolate.
References
No Public Data Available on Synergistic Effects of NSC309401 with Other Antibiotics
A comprehensive search of publicly available scientific literature and databases has revealed no specific studies or experimental data on the synergistic effects of the compound NSC309401 in combination with other antibiotics.
Researchers, scientists, and drug development professionals should be aware that at present, there is a lack of published research detailing any potential synergistic, additive, or antagonistic interactions between this compound and other antimicrobial agents. Consequently, it is not possible to provide a comparison guide with quantitative data, detailed experimental protocols, or signaling pathway diagrams as requested.
The absence of information extends to the fundamental mechanism of action of this compound, which has not been elucidated in the public domain. Understanding the mechanism of action is a critical first step in predicting and investigating potential synergistic drug combinations. Without this foundational knowledge, any discussion of synergistic partners would be purely speculative.
Typical experimental protocols to determine antibiotic synergy, such as checkerboard assays and time-kill curve analyses, have not been reported for this compound. Therefore, no specific methodologies or comparative data tables can be constructed.
Similarly, the creation of diagrams for signaling pathways, a mandatory requirement of the request, is not feasible. Signaling pathways are mapped based on extensive experimental evidence detailing the molecular interactions of a compound within a cell. As no such data for this compound is available, any visual representation would be unfounded.
It is possible that this compound is an early-stage investigational compound and research into its properties, including potential synergistic effects, may be ongoing but not yet published. Professionals in the field are encouraged to monitor scientific literature and patent databases for any future disclosures related to this compound.
Until such research becomes publicly available, any consideration of using this compound in combination therapies would require de novo preclinical investigation to establish its safety and efficacy profile, both alone and in combination with other agents.
Unveiling NSC309401: A Comparative Analysis Against Established DHFR Inhibitors
For Immediate Release
In the landscape of antimicrobial drug discovery, Dihydrofolate Reductase (DHFR) remains a pivotal target. This enzyme is crucial for the synthesis of nucleic acids and amino acids, making its inhibition a proven strategy for combating infectious diseases and cancer.[1] This guide provides a comprehensive comparative analysis of NSC309401, a selective inhibitor of Escherichia coli DHFR, against well-established DHFR inhibitors such as methotrexate and trimethoprim. This document is intended for researchers, scientists, and drug development professionals, offering a clear comparison of in vitro efficacy, detailed experimental methodologies, and visual representations of the underlying biochemical pathways and workflows.
Quantitative Performance Analysis
The efficacy of a DHFR inhibitor is determined by its potency against the target enzyme and its selectivity, favoring the microbial enzyme over its human counterpart to minimize toxicity. The following tables summarize the available quantitative data for this compound and other prominent DHFR inhibitors.
Table 1: Comparative Inhibitory Activity Against Bacterial DHFR
| Compound | Target Organism/Enzyme | IC50 | Ki |
| This compound | E. coli DHFR | 189 nM[1] | 14.57 nM (Kd)[1] |
| Trimethoprim | E. coli DHFR (resistant strain) | - | 1332 nM[2] |
| Methotrexate | S. aureus DHFR | - | 0.71 nM[3] |
IC50 (Half-maximal inhibitory concentration) and Ki (Inhibition constant) are measures of inhibitor potency; lower values indicate higher potency. Kd (dissociation constant) is also a measure of binding affinity.
Table 2: Comparative Inhibitory Activity Against Human DHFR
| Compound | Target Enzyme | IC50 | Ki / KD |
| This compound | Human DHFR | Not Available | Not Available |
| Trimethoprim | Human DHFR | - | 0.5 µM (KD)[4] |
| Methotrexate | Human DHFR | - | 3.4 pM[4] |
| Pemetrexed | Human DHFR | >200 nM | >200 nM |
Data for this compound against human DHFR is not currently available in the public domain, which is a critical gap in assessing its selectivity and potential therapeutic index.
Mechanism of Action: The Folate Pathway
DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial step in the folate metabolism pathway. THF is a precursor for the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA. By inhibiting DHFR, these drugs deplete the THF pool, thereby halting DNA synthesis and cell proliferation.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of DHFR inhibitors.
DHFR Enzymatic Inhibition Assay (Spectrophotometric)
This assay quantifies the inhibitory potency of a compound by measuring the decrease in NADPH concentration, which is observed as a decrease in absorbance at 340 nm.
-
Materials:
-
Purified recombinant E. coli or human DHFR enzyme
-
Dihydrofolate (DHF)
-
NADPH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compounds (e.g., this compound)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, DHFR enzyme, and the test compound to the respective wells. Include wells with a known inhibitor as a positive control and wells with no inhibitor as a negative control.
-
Initiate the reaction by adding DHF and NADPH to all wells.
-
Immediately measure the absorbance at 340 nm in kinetic mode at regular intervals for a defined period (e.g., 10-20 minutes).
-
Calculate the rate of NADPH consumption (decrease in absorbance over time) for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Cell-Based Proliferation Assay (e.g., MIC or MTT Assay)
This assay assesses the impact of the inhibitor on the proliferation of whole cells, providing insights into cell permeability and overall efficacy.
-
Materials:
-
Bacterial (e.g., E. coli) or human cancer cell lines
-
Appropriate growth medium
-
Test compounds
-
96-well cell culture plates
-
MTT reagent (for eukaryotic cells) or a method to measure optical density (for bacteria)
-
Solubilization solution (e.g., DMSO)
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere (for adherent cells) or acclimate.
-
Add serial dilutions of the test compound to the wells.
-
Incubate the plates for a specified period (e.g., 24-72 hours).
-
For bacterial cells (MIC determination): Measure the optical density at 600 nm (OD600) to determine the lowest concentration that inhibits visible growth.
-
For eukaryotic cells (MTT assay): Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Experimental and Screening Workflow
The discovery and evaluation of novel DHFR inhibitors typically follow a structured workflow, from initial high-throughput screening to detailed characterization.
Conclusion
This compound demonstrates notable inhibitory activity against E. coli DHFR. However, a comprehensive assessment of its potential as a therapeutic agent is hindered by the lack of publicly available data on its selectivity against human DHFR. In contrast, established inhibitors like methotrexate exhibit high potency against both human and bacterial DHFR, making it a powerful anticancer agent but with limited utility as an antibacterial due to this lack of selectivity. Trimethoprim, on the other hand, shows significant selectivity for the bacterial enzyme, which has established it as a clinically effective antibiotic.
Future research on this compound should prioritize determining its inhibitory profile against human DHFR to ascertain its selectivity index. Furthermore, in vivo studies are necessary to evaluate its efficacy and safety in a biological system. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation and development of novel DHFR inhibitors like this compound.
References
- 1. amsbio.com [amsbio.com]
- 2. Trimethoprim resistance in Escherichia coli exhibits an allele-specific growth advantage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics of the formation and isomerization of methotrexate complexes of recombinant human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Structural Showdown: Unveiling the Binding Mechanisms of NSC309401 and Trimethoprim to Dihydrofolate Reductase
For Immediate Release
In the ongoing battle against antimicrobial resistance, a detailed understanding of how novel inhibitors interact with their targets is paramount. This guide provides a comprehensive structural and quantitative comparison of the binding of two potent inhibitors of dihydrofolate reductase (DHFR), NSC309401 and the well-established antibiotic trimethoprim. This analysis, aimed at researchers, scientists, and drug development professionals, leverages experimental data to illuminate the distinct binding modes that underpin their inhibitory activity.
Executive Summary
Dihydrofolate reductase is a critical enzyme in the folate metabolic pathway, essential for the synthesis of nucleic acids and amino acids. Its inhibition leads to the disruption of cellular replication, making it a prime target for antimicrobial and anticancer drugs. Trimethoprim has long been a frontline antibiotic, but the emergence of resistance necessitates the development of new inhibitors. This compound, a diaminopyrroloquinazoline derivative, has emerged as a potent, slow-onset, tight-binding inhibitor of DHFR. This guide dissects the structural nuances and binding affinities of these two compounds, offering insights for the rational design of next-generation antifolates.
Quantitative Comparison of Inhibitor Potency
The inhibitory activities of this compound and trimethoprim against dihydrofolate reductase have been quantified through various in vitro assays. The following table summarizes key binding and inhibition constants.
| Inhibitor | Target Organism | Parameter | Value | Reference |
| This compound | Escherichia coli | Ki | 7.42 ± 0.92 nM | [1][2] |
| Escherichia coli | IC50 | 189 nM | [3][4] | |
| Trimethoprim | Escherichia coli | Ki (Wild-Type) | ~4-5 nM | [5] |
| Escherichia coli (L28R mutant) | Ki | ~34.3 nM | [6] | |
| Pneumocystis jirovecii | Ki | 49 nM | [7][8] | |
| Human | Ki | 4093 nM | [7][8] |
Structural Insights into Binding Sites
A detailed examination of the binding sites of this compound and trimethoprim reveals both commonalities and critical differences in their interactions with DHFR.
Trimethoprim: A Classic Interaction
Crystallographic and NMR studies of trimethoprim in complex with both bacterial and human DHFR have provided a clear picture of its binding mode. Trimethoprim's diaminopyrimidine ring mimics the pteridine ring of the natural substrate, dihydrofolate, and forms key hydrogen bonds within the active site.
In E. coli DHFR (PDB: 6XG5), the pyrimidine ring of trimethoprim is stabilized by hydrogen bonds with the backbone oxygen atoms of Ile5 and Ile94, and the side chains of Asp27, Tyr100, and Thr113.[9] The trimethoxybenzyl group extends into a hydrophobic pocket, making van der Waals contacts with residues such as Phe31, Met20, and Leu28.
In human DHFR (PDB: 1U72), trimethoprim binds in a similar orientation. Key interactions involve hydrogen bonds with residues like Glu30 and Val8, and hydrophobic interactions within the active site pocket.[10][11] The selectivity of trimethoprim for bacterial DHFR over the human enzyme is attributed to subtle differences in the active site architecture.[7][8]
This compound: A Model of Potent and Prolonged Inhibition
While a crystal structure of this compound complexed with DHFR is not yet publicly available, its classification as a diaminopyrroloquinazoline and its kinetic profile as a slow-onset, tight-binding inhibitor provide significant clues to its binding mechanism. As a competitive inhibitor with respect to dihydrofolate, this compound almost certainly occupies the same active site pocket as the natural substrate and trimethoprim.[1][2]
Based on the available structure of a related pyrrolo[3,2-f]quinazoline inhibitor with E. coli DHFR (PDB: 7F3B), we can propose a plausible binding model for this compound.[12] The diaminopyrroloquinazoline core likely forms a network of hydrogen bonds with conserved residues in the active site, similar to the diaminopyrimidine of trimethoprim. The slow-onset, tight-binding nature of this compound suggests that its initial binding is followed by a conformational change in the enzyme-inhibitor complex, leading to a more stable and tightly bound state.[1][2][13] This induced-fit mechanism could involve the flexible Met20 loop of DHFR, which is known to play a crucial role in ligand binding and catalysis.[14] The uncompetitive inhibition pattern with respect to NADPH indicates that this compound has a higher affinity for the DHFR-NADPH binary complex, a characteristic of many potent DHFR inhibitors.[1][2]
Visualizing the Binding Interactions
The following diagrams, generated using the DOT language, illustrate the key interactions within the binding sites of trimethoprim and a hypothetical model for this compound.
Caption: Key interactions of trimethoprim in the E. coli DHFR active site.
Caption: Hypothetical binding model of this compound in the E. coli DHFR active site.
Experimental Protocols
The determination of inhibitor binding affinities and mechanisms relies on robust experimental methodologies. The following are summaries of key protocols.
Dihydrofolate Reductase (DHFR) Inhibition Assay
Principle: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ as dihydrofolate is reduced to tetrahydrofolate. The rate of this absorbance decrease is proportional to the enzyme's activity.
Materials:
-
Purified DHFR enzyme
-
Dihydrofolate (DHF) substrate
-
NADPH cofactor
-
Inhibitor compound (this compound or trimethoprim)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well microplate and plate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, DHF, NADPH, and inhibitor in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, inhibitor at various concentrations, and the DHFR enzyme. Include control wells with no inhibitor.
-
Pre-incubation: Incubate the plate at a constant temperature (e.g., 25°C) for a set period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the reaction by adding DHF and NADPH to all wells.
-
Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance curves. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration. Ki values can be determined by fitting the data to appropriate inhibition models (e.g., Michaelis-Menten with competitive inhibition).
Protocol for Slow-Onset, Tight-Binding Inhibition (for this compound)
For inhibitors like this compound that exhibit slow-binding kinetics, the standard assay protocol needs modification to accurately determine the kinetic parameters.[15][16][17][18][19]
Principle: The slow establishment of the enzyme-inhibitor equilibrium results in a time-dependent decrease in the reaction rate. The kinetic parameters are determined by analyzing the full progress curves of the reaction.
Procedure:
-
Follow the general DHFR inhibition assay setup.
-
Data Acquisition: Collect absorbance data over a longer period to capture the entire progress curve, from the initial rapid phase to the final steady-state inhibited rate.
-
Data Analysis:
-
Fit the progress curves to an equation that describes slow-binding inhibition (e.g., a double exponential decay) to determine the initial velocity (vi), the final steady-state velocity (vs), and the observed rate constant for the onset of inhibition (kobs) for each inhibitor concentration.[18][19]
-
The mechanism of slow-binding (e.g., a one-step or two-step model) can be elucidated by analyzing the dependence of kobs on the inhibitor concentration. A linear dependence suggests a one-step process, while a hyperbolic dependence is indicative of a two-step mechanism involving an initial weak binding followed by a slow isomerization to a tight complex.
-
Conclusion
This comparative analysis highlights the distinct yet effective mechanisms by which this compound and trimethoprim inhibit dihydrofolate reductase. While trimethoprim acts as a classic competitive inhibitor, this compound exhibits a more complex slow-onset, tight-binding mechanism, suggesting a prolonged and potent inhibitory effect. The structural insights and quantitative data presented herein provide a valuable resource for the scientific community, paving the way for the development of novel antifolates that can overcome existing resistance mechanisms and address urgent medical needs.
References
- 1. Slow-binding inhibitors of enzymes: kinetic characteristics and pharmacological interest [pbmc.ibmc.msk.ru]
- 2. Insights into the slow-onset tight-binding inhibition of Escherichia coli dihydrofolate reductase: detailed mechanistic characterization of pyrrolo [3,2-f] quinazoline-1,3-diamine and its derivatives as novel tight-binding inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic Modeling of Time-Dependent Enzyme Inhibition by Pre-Steady-State Analysis of Progress Curves: The Case Study of the Anti-Alzheimer’s Drug Galantamine [mdpi.com]
- 4. rcsb.org [rcsb.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. istina.msu.ru [istina.msu.ru]
- 7. rcsb.org [rcsb.org]
- 8. Kinetic Barrier to Enzyme Inhibition Is Manipulated by Dynamical Local Interactions in E. coli DHFR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. rcsb.org [rcsb.org]
- 12. Insights into the slow-onset tight-binding inhibition of Escherichia coli Dihydrofolate Reductase: detailed mechanistic characterization of Pyrrolo [3,2-f] quinazoline-1,3-diamine and its derivatives as novel tight-binding inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Slow-binding inhibitors of enzymes: kinetic characteristics and pharmacological interest. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. beilstein-institut.de [beilstein-institut.de]
- 17. Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 6: Slow Binding Inhibitors | Basicmedical Key [basicmedicalkey.com]
- 19. Slow-binding inhibition: the general case - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy: A Comparative Analysis of NSC309401 and Sulfamethoxazole
A comparative guide for researchers, scientists, and drug development professionals.
This guide provides a detailed comparison of the in vivo efficacy of the investigational compound NSC309401 and the established antibiotic sulfamethoxazole. Due to the limited publicly available data on this compound, this document focuses primarily on the well-documented in vivo performance of sulfamethoxazole and outlines the necessary experimental frameworks for a comprehensive future comparison.
I. Overview and Mechanism of Action
Sulfamethoxazole:
Sulfamethoxazole is a sulfonamide antibiotic that inhibits the synthesis of dihydrofolic acid, an essential component for bacterial growth.[1] It acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS), which is crucial in the bacterial folate synthesis pathway.[1] By blocking this pathway, sulfamethoxazole effectively halts bacterial proliferation, exerting a bacteriostatic effect.[2] Mammalian cells are not affected as they obtain folic acid from their diet.[2]
This compound:
As of the latest available information, the mechanism of action and specific signaling pathways associated with this compound have not been publicly disclosed in scientific literature.
II. In Vivo Efficacy Data
Sulfamethoxazole:
The in vivo efficacy of sulfamethoxazole, often in combination with trimethoprim (co-trimoxazole), is well-established against a variety of bacterial pathogens.
| Infection Model | Pathogen | Key Findings | Reference |
| Acute Urinary Tract Infections | Gram-negative Enterobacteriaceae | Clinical and bacteriological cure rates of 98.0% at the end of therapy. | |
| Systemic Infection in Mice | Methicillin-resistant Staphylococcus aureus (MRSA) | Combination with trimethoprim showed a 5- to 6-fold reduction in the 50% effective dose of trimethoprim. | |
| Respiratory and Urinary Infections | Various | Similar cure rates when trimethoprim was used alone versus in combination with sulfamethoxazole. |
This compound:
Quantitative in vivo efficacy data for this compound is not currently available in the public domain. To conduct a meaningful comparison, studies utilizing relevant animal models of infection would be required.
III. Experimental Protocols for In Vivo Efficacy Assessment
To generate comparative data for this compound, standardized in vivo experimental protocols are essential. The following outlines a general workflow for assessing the efficacy of an antimicrobial agent in a murine infection model.
Experimental Workflow for Murine Systemic Infection Model
Caption: Workflow for in vivo antimicrobial efficacy testing.
Key Methodological Details:
-
Animal Model: Specific pathogen-free mice (e.g., BALB/c or C57BL/6), aged 6-8 weeks.
-
Infection: Intraperitoneal or intravenous injection of a standardized inoculum of the target bacterium (e.g., 1 x 10^7 CFU/mouse).
-
Treatment Groups:
-
Vehicle control (e.g., saline, DMSO).
-
This compound at various dosages.
-
Sulfamethoxazole at established effective dosages.
-
-
Drug Administration: Route (e.g., oral gavage, intraperitoneal, intravenous) and frequency (e.g., once or twice daily) should be determined based on pharmacokinetic properties of the compounds.
-
Endpoints:
-
Survival: Monitoring mortality over a defined period (e.g., 7-14 days).
-
Bacterial Burden: Quantification of colony-forming units (CFUs) in target organs (e.g., spleen, liver, kidneys) at specific time points post-infection.
-
-
Statistical Analysis: Survival data can be analyzed using Kaplan-Meier survival curves and log-rank tests. Bacterial burden data can be compared using appropriate statistical tests such as the Mann-Whitney U test.
IV. Signaling Pathway Diagrams
Sulfamethoxazole Mechanism of Action
The following diagram illustrates the established mechanism of action for sulfamethoxazole in the bacterial folate synthesis pathway.
References
Validating NSC309401 Target Engagement in E. coli: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental strategies to validate the target engagement of NSC309401, a potent inhibitor of Escherichia coli dihydrofolate reductase (DHFR), with alternative DHFR inhibitors. The methodologies, supporting data, and visual workflows presented herein are intended to offer an objective framework for researchers engaged in antimicrobial drug discovery and development.
Introduction to this compound and its Target
This compound has been identified as an inhibitor of E. coli dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway. DHFR, encoded by the folA gene, catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of nucleotides and certain amino acids.[1][2][3] Inhibition of DHFR disrupts DNA synthesis and repair, leading to bacterial cell death. This makes DHFR a well-established and attractive target for antimicrobial agents.
This guide will compare this compound with two well-characterized DHFR inhibitors, Trimethoprim and Methotrexate, to provide a comprehensive overview of its performance and target validation methodologies.
Comparative Performance of DHFR Inhibitors
The efficacy of this compound and its comparators can be assessed through both enzymatic and whole-cell assays. The following table summarizes key quantitative data for these inhibitors against E. coli or its DHFR enzyme. It is important to note that direct comparison of values from different studies should be done with caution due to variations in experimental conditions.
| Compound | Target | Assay Type | IC50 | Kd | MIC (E. coli) |
| This compound | E. coli DHFR | Enzymatic | 189 nM | 14.57 nM | Data not available |
| Trimethoprim | E. coli DHFR | Enzymatic | ~20.4 nM | - | ~6.9 µM (strain dependent)[4] |
| Methotrexate | E. coli DHFR | Enzymatic | - | ~1.0 pM | >1 mM (in many lab strains due to efflux)[5] |
Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Kd (Dissociation constant) is a measure of the binding affinity between a ligand and a protein. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
Experimental Protocols for Target Validation
Validating that the antibacterial effect of this compound is a direct result of its interaction with DHFR is crucial. This can be achieved through a combination of biophysical, biochemical, and genetic approaches.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Protocol:
-
Cell Culture and Treatment: Grow E. coli (e.g., ATCC 25922) to the mid-logarithmic phase. Divide the culture into aliquots and treat with this compound (at various concentrations) or a vehicle control (e.g., DMSO) for a specified time.
-
Heat Treatment: Transfer the cell suspensions to PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler.
-
Cell Lysis and Protein Extraction: Lyse the cells by methods such as sonication or freeze-thaw cycles. Centrifuge the lysates at high speed to pellet aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction.
-
Detection: Analyze the amount of soluble DHFR at each temperature point using Western blotting with a specific anti-DHFR antibody.
-
Data Analysis: Plot the percentage of soluble DHFR against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Affinity Purification Coupled with Mass Spectrometry (AP-MS)
This method aims to identify the binding partners of a small molecule from a complex protein lysate.
Protocol:
-
Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and a reactive group (e.g., a photo-affinity label) and a purification tag (e.g., biotin).
-
Lysate Preparation: Prepare a soluble protein lysate from E. coli.
-
Incubation and Crosslinking: Incubate the lysate with the this compound probe. If using a photo-affinity probe, expose the mixture to UV light to covalently link the probe to its binding partners.
-
Affinity Purification: Use streptavidin-coated beads to capture the biotin-tagged probe and its cross-linked proteins.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured proteins from the beads.
-
Proteomic Analysis: Separate the eluted proteins by SDS-PAGE and identify the protein bands of interest by mass spectrometry. Identification of DHFR as a primary hit validates it as a target of this compound.
Genetic Validation of Target Engagement
Genetic manipulation of the target gene in E. coli can provide strong evidence for on-target activity of an inhibitor.
a) Gene Knockout/Knockdown:
Reducing the expression level of the target protein should sensitize the bacteria to the inhibitor.
Protocol:
-
Construct a folA Knockdown Strain: Use a technique like CRISPRi to create an E. coli strain where the expression of folA can be inducibly knocked down.
-
MIC Determination: Determine the MIC of this compound for both the wild-type and the folA knockdown strain in the presence and absence of the inducer.
-
Analysis: A significant decrease in the MIC for the folA knockdown strain upon induction of knockdown provides strong evidence that DHFR is the target of this compound.
b) Target Overexpression:
Overexpression of the target protein should lead to increased resistance to the inhibitor.
Protocol:
-
Construct an Overexpression Strain: Clone the folA gene into an inducible expression vector (e.g., a pET vector) and transform it into E. coli.
-
MIC Determination: Determine the MIC of this compound for the overexpression strain in the presence and absence of the inducer, alongside a control strain with an empty vector.
-
Analysis: An increase in the MIC upon induction of DHFR overexpression indicates that the compound's activity is being titrated out by the excess target protein, confirming target engagement.
Visualizing Workflows and Pathways
To further clarify the experimental and biological contexts, the following diagrams illustrate the workflow for target validation and the signaling pathway affected by DHFR inhibitors.
Caption: Experimental workflow for validating this compound target engagement in E. coli.
Caption: The folate biosynthesis pathway in E. coli and the mechanism of action of DHFR inhibitors.
Caption: Logical relationship for confirming the mechanism of action of this compound.
Conclusion
Validating the on-target activity of a novel antibacterial compound is a critical step in its development. This guide has provided a comparative framework for validating the engagement of this compound with its target, E. coli DHFR. By employing a multi-pronged approach that includes biophysical, biochemical, and genetic methods, researchers can build a robust body of evidence to confirm the mechanism of action. The comparison with established inhibitors like trimethoprim and methotrexate provides valuable context for evaluating the performance of new chemical entities. The detailed protocols and visual workflows are designed to assist in the planning and execution of these essential validation studies.
References
- 1. FolM, A New Chromosomally Encoded Dihydrofolate Reductase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. folA dihydrofolate reductase [Escherichia coli str. K-12 substr. MG1655] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Chemical Space of Escherichia coli Dihydrofolate Reductase Inhibitors: New Approaches for Discovering Novel Drugs for Old Bugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance to Methotrexate Due to AcrAB-Dependent Export from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking NSC309401: A Comparative Analysis Against Novel Antibacterial Compounds
For Immediate Release
Dateline: SHANGHAI, China – December 12, 2025 – In an era defined by the escalating threat of antimicrobial resistance, the scientific community is in a perpetual quest for novel antibacterial agents. This guide provides a comprehensive benchmarking analysis of NSC309401, a folate biosynthesis inhibitor, against two novel antibacterial compounds, Teixobactin and Delafloxacin, which possess distinct mechanisms of action. This report is tailored for researchers, scientists, and drug development professionals, offering a comparative overview of their in vitro efficacy, supported by experimental data and detailed methodologies.
Executive Summary
This compound, identified as a folate reductase inhibitor, presents a targeted approach to combating bacterial infections, particularly Methicillin-resistant Staphylococcus aureus (MRSA). This guide contrasts its performance with Teixobactin, a revolutionary antibiotic that inhibits cell wall synthesis by binding to lipid precursors, and Delafloxacin, a broad-spectrum fluoroquinolone that dually targets DNA gyrase and topoisomerase IV. The comparative data underscores the diverse strategies being employed to address the challenge of drug-resistant pathogens.
Data Presentation: In Vitro Antibacterial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound, Teixobactin, and Delafloxacin against common strains of Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The data has been compiled from various studies to provide a comparative snapshot of their potency.
Table 1: Minimum Inhibitory Concentration (MIC) Against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Compound | MRSA Strain | MIC (µg/mL) |
| This compound | ATCC 43300 | 12.5 |
| Teixobactin (Analogue) | ATCC 700699 | 1 |
| Delafloxacin | Clinical Isolates (MIC90) | 0.25 - 1 |
Note: MIC values can vary based on the specific analogue of Teixobactin and the specific clinical isolate of MRSA for Delafloxacin.
Table 2: Minimum Inhibitory Concentration (MIC) Against Escherichia coli
| Compound | E. coli Strain | MIC (µg/mL) |
| This compound | Data not available | - |
| Teixobactin (Derivatives) | ATCC 25922 | 32 |
| Delafloxacin | Clinical Isolates (MIC50) | ≤0.03 - 0.25 |
Note: The activity of Delafloxacin against E. coli can be variable depending on the specific isolate and resistance mechanisms.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values presented in this guide are predominantly determined using the broth microdilution method, a standard procedure for assessing antibiotic susceptibility.
Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth after a defined incubation period.
Brief Protocol:
-
Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Preparation of Bacterial Inoculum: A bacterial suspension is prepared and adjusted to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: The microtiter plate is inoculated with the bacterial suspension and incubated at 37°C for 18-24 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity.
Bactericidal vs. Bacteriostatic Activity Assay
To further characterize the activity of an antimicrobial agent, it is essential to distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) effects.
Principle: This is typically determined by sub-culturing from the clear wells of an MIC assay onto antibiotic-free agar to determine the Minimum Bactericidal Concentration (MBC). A time-kill assay provides a more dynamic view of the antimicrobial effect.
Brief Protocol (Time-Kill Assay):
-
Exposure: A standardized bacterial inoculum is added to broth containing the antimicrobial agent at various multiples of its MIC (e.g., 1x, 4x, 10x MIC). A growth control without the antibiotic is included.
-
Sampling: Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Viable Cell Count: The aliquots are serially diluted and plated on antibiotic-free agar. After incubation, the number of CFUs is counted.
-
Analysis: A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the initial CFU/mL, while a bacteriostatic effect shows a prevention of growth or a <3-log10 reduction.
Mandatory Visualizations
To elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Mechanism of action of this compound.
Caption: Workflow for MIC determination.
Conclusion
This comparative guide highlights the distinct profiles of this compound, Teixobactin, and Delafloxacin. This compound demonstrates a targeted mechanism against folate biosynthesis, with moderate activity against MRSA. Teixobactin, with its novel mechanism of action, shows potent activity against Gram-positive bacteria, including MRSA, and a low propensity for resistance development. Delafloxacin exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with notable potency against MRSA. The choice of an antibacterial agent for further development will depend on the target pathogen, the desired spectrum of activity, and the potential for resistance. This guide serves as a valuable resource for researchers navigating the complex landscape of antibiotic discovery.
Safety Operating Guide
Navigating the Uncharted: Proper Disposal Procedures for NSC309401
For researchers, scientists, and drug development professionals, the proper handling and disposal of novel chemical compounds are paramount to ensuring laboratory safety and environmental protection. NSC309401, an E. coli dihydrofolate reductase inhibitor, is a compound utilized in research settings.[1] While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found, this guide provides a comprehensive framework for its proper disposal based on established laboratory safety principles and best practices for handling research-grade chemicals.
It is imperative to consult your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal protocol. They can provide guidance based on local regulations and the specific context of your laboratory's waste streams.
Understanding the Compound: General Safety Profile
In the absence of a specific SDS for this compound, a cautious approach assuming a degree of hazard is the most responsible course of action. The following table summarizes general safety and property data for similar research-grade small molecule inhibitors. This information should be used as a preliminary guide and not as a direct substitute for a compound-specific SDS.
| Property | General Value/Observation for Similar Research Compounds | Source/Justification |
| Physical State | Solid (crystalline powder) | Common for purified small molecules |
| Solubility | Often soluble in organic solvents (e.g., DMSO, ethanol) | Standard practice for in vitro assays |
| Toxicity | Potential for acute and/or chronic toxicity. Assume harmful if ingested, inhaled, or absorbed through the skin. | Precautionary principle for novel compounds |
| Environmental Hazards | Potential for aquatic toxicity. Should not be disposed of down the drain. | Best practice for all research chemicals |
| Reactivity | Generally stable, but incompatibilities with strong oxidizing or reducing agents should be assumed. | Common chemical reactivity principles |
Experimental Protocol: Waste Handling and Disposal Workflow
The following protocol outlines a general, step-by-step procedure for the safe handling and disposal of this compound waste.
1. Personal Protective Equipment (PPE):
- Wear standard laboratory PPE at all times, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile or neoprene are generally suitable for small quantities of organic compounds).
2. Waste Segregation at the Point of Generation:
- Solid Waste: Collect all solid waste contaminated with this compound, including weighing papers, contaminated pipette tips, and gloves, in a designated, leak-proof, and clearly labeled hazardous waste container.
- Liquid Waste: Collect all liquid waste containing this compound, including unused solutions and rinsates, in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.
- Sharps Waste: Any sharps (needles, scalpels, etc.) contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
3. Waste Container Labeling:
- All waste containers must be clearly labeled with the words "Hazardous Waste."
- The label must include the full chemical name: "this compound dihydrochloride" and its CAS number: "77681-42-6".
- Indicate the major components and their approximate percentages.
- Keep the container closed except when adding waste.
4. Storage of Hazardous Waste:
- Store hazardous waste containers in a designated and well-ventilated satellite accumulation area within the laboratory.
- Ensure secondary containment is used to prevent spills.
- Do not store incompatible waste types together.
5. Disposal Request and Pickup:
- Once the waste container is full or has reached the designated accumulation time limit set by your institution, submit a hazardous waste pickup request to your EHS department.
- Do not attempt to dispose of the waste through regular trash or down the sanitary sewer.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling NSC309401
For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensure laboratory safety and experimental integrity. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plan for NSC309401, a compound identified as an E. coli dihydrofolate reductase inhibitor.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, adherence to the following PPE and safety protocols is mandatory to minimize exposure and ensure a safe laboratory environment.
| PPE / Safety Measure | Specification |
| Engineering Controls | Always handle this compound within a chemical fume hood to control airborne exposure.[1] |
| Eye Protection | Wear chemical-resistant safety goggles or glasses with side shields.[1][2] |
| Hand Protection | Use chemical-resistant gloves.[1] Regularly inspect gloves for any signs of degradation or puncture before and during use. |
| Skin and Body Protection | Wear a laboratory coat and appropriate protective clothing to prevent skin contact.[1][2] |
| Respiratory Protection | In situations where dust may be generated and engineering controls are insufficient, an approved mask or respirator should be worn.[1] |
| Hygiene Measures | Wash hands thoroughly after handling the compound.[1] Contaminated clothing should be removed and laundered before reuse.[1] |
Operational Plan for Handling this compound
The following step-by-step guide outlines the procedure for the safe handling of this compound from receipt to use in the laboratory.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly closed vessel in a designated, well-ventilated area.[1]
-
The recommended storage temperature is 4°C.[1]
2. Preparation for Use:
-
Before handling, ensure that a chemical fume hood is operational and that all required PPE is readily available and in good condition.
-
Prepare all necessary equipment and reagents in advance to minimize the time spent handling the open compound.
3. Handling and Use:
-
All manipulations of this compound, including weighing and dissolution, must be conducted within a chemical fume hood.[1]
-
This compound should only be handled by or under the close supervision of personnel properly qualified in the handling and use of potentially hazardous chemicals.[1]
4. Emergency First Aid:
-
In case of skin contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[1]
-
In case of eye contact: Immediately flush the eyes with running water for at least 15 minutes, keeping the eyelids open.[1]
-
In case of inhalation: Move the individual to fresh air.[1]
-
In case of ingestion: Wash out the mouth with plenty of water for at least 15 minutes.[1]
-
In all cases of exposure, seek medical attention.[1]
Accidental Release and Disposal Plan
In the event of a spill or at the end of its use, this compound and any contaminated materials must be managed and disposed of correctly to prevent environmental contamination and further exposure.
1. Accidental Release Measures:
-
Evacuate the immediate area.
-
Wear the appropriate personal protective equipment, including respiratory protection, gloves, protective clothing, and eye protection.[1]
-
For spills, mix the material with sand or a similar inert absorbent material.[1]
-
Carefully sweep up the mixture and place it into a tightly closed, labeled container for disposal.[1]
-
Prevent the material from entering drains or water courses.[1]
2. Disposal Protocol:
-
All waste containing this compound, including the absorbent material from spills and any unused compound, should be collected in a clearly labeled, sealed container.
-
Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. It is the responsibility of the waste generator to determine the proper waste classification and disposal method.
-
Do not dispose of this compound down the drain.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
